molecular formula C9H11ClO B3433624 1-(Chloromethyl)-3-methoxy-2-methylbenzene CAS No. 42981-94-2

1-(Chloromethyl)-3-methoxy-2-methylbenzene

Cat. No.: B3433624
CAS No.: 42981-94-2
M. Wt: 170.63 g/mol
InChI Key: RNIWKEKQJWKJMS-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-methoxy-2-methylbenzene ( 42981-94-2) is a versatile aromatic building block of interest in advanced organic synthesis and pharmaceutical research . This compound, with a molecular formula of C 9 H 11 ClO and a molecular weight of 170.64 g/mol, features a benzene ring substituted with a reactive chloromethyl group, a methoxy group, and an adjacent methyl group, which together create a multi-functional scaffold for chemical transformations . The chloromethyl group is a key reactive site, making this compound a valuable precursor for nucleophilic substitution reactions, the preparation of aldehydes via oxidation, and its use as a key intermediate in the synthesis of more complex organic molecules. Its structure is closely related to other high-value intermediates like 1-Chloro-3-methoxy-2-methylbenzene, a compound used in the synthesis of (Arene)tricarbonylmanganese(I) Complexes and other specialized chemicals, highlighting the potential research applications of this compound family in organometallic chemistry and materials science . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound requires careful handling and storage; it must be kept under an inert atmosphere at 2-8°C to maintain stability and purity . Safety is paramount: the compound carries the GHS Signal Word "Danger" and poses serious hazards, specifically Skin Corrosion/Irritation (H314) . Proper personal protective equipment (PPE) and handling in a well-ventilated fume hood are essential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-3-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-7-8(6-10)4-3-5-9(7)11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIWKEKQJWKJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801264807
Record name 1-(Chloromethyl)-3-methoxy-2-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42981-94-2
Record name 1-(Chloromethyl)-3-methoxy-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42981-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-3-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Chloromethyl)-3-methoxy-2-methylbenzene (CAS: 42981-94-2): A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Chloromethyl)-3-methoxy-2-methylbenzene (CAS No. 42981-94-2), a key halogenated aromatic intermediate. The document elucidates the compound's physicochemical properties, explores its primary synthesis route via Blanc chloromethylation, and details its significant application in the synthesis of the centrally acting analgesic, Tapentadol. Emphasis is placed on the mechanistic underpinnings of its synthesis and reactivity, providing field-proven insights for laboratory and industrial applications. This guide includes detailed experimental protocols, characterization data, and critical safety and handling information to ensure its effective and safe utilization in research and drug development.

Introduction: Strategic Importance in Medicinal Chemistry

This compound, also known as 3-methoxy-2-methylbenzyl chloride, is a substituted aromatic hydrocarbon of significant interest in the field of medicinal chemistry. Its strategic importance lies in its role as a versatile building block, primarily owing to the reactive chloromethyl group attached to a substituted benzene ring. This functionality allows for the facile introduction of the 3-methoxy-2-methylbenzyl moiety into a variety of molecular scaffolds through nucleophilic substitution reactions.

The presence of the methoxy and methyl groups on the aromatic ring influences the electronic and steric properties of the molecule, which can be crucial for the biological activity of the final drug substance. While a seemingly simple molecule, its precise substitution pattern makes it a valuable precursor in multi-step syntheses of complex pharmaceutical agents, most notably the opioid analgesic Tapentadol. This guide will provide an in-depth analysis of its synthesis, characterization, and critical role in drug development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis and for ensuring proper handling and storage.

Physical and Chemical Properties
PropertyValueSource
CAS Number 42981-94-2[1]
Molecular Formula C₉H₁₁ClO[1]
Molecular Weight 170.64 g/mol [1]
Physical Form Liquid or semi-solid or solid[1]
Purity ≥95%[1]
Storage Temperature 2-8°C, under inert atmosphere[1]
Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the chloromethyl protons, the methoxy protons, and the methyl protons. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

  • Aromatic Protons (3H): Expected in the range of δ 6.8-7.3 ppm. The substitution pattern will lead to a complex splitting pattern (multiplet).

  • Chloromethyl Protons (-CH₂Cl, 2H): Expected as a singlet around δ 4.5-4.7 ppm. The deshielding effect of the adjacent chlorine atom and the benzene ring shifts this signal downfield.

  • Methoxy Protons (-OCH₃, 3H): Expected as a sharp singlet around δ 3.8 ppm.

  • Methyl Protons (-CH₃, 3H): Expected as a singlet around δ 2.2-2.4 ppm.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

  • Aromatic Carbons (6C): Expected in the range of δ 110-160 ppm. The carbon bearing the methoxy group will be the most downfield, while the others will have shifts influenced by the substituents.

  • Chloromethyl Carbon (-CH₂Cl, 1C): Expected around δ 45-50 ppm.

  • Methoxy Carbon (-OCH₃, 1C): Expected around δ 55 ppm.

  • Methyl Carbon (-CH₃, 1C): Expected around δ 15-20 ppm.

2.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C-H stretching (aromatic): ~3030-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-O stretching (ether): ~1020-1250 cm⁻¹ (strong)

  • C-Cl stretching: ~600-800 cm⁻¹

2.2.4. Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of one chlorine atom. Common fragmentation patterns for benzyl chlorides include the loss of the chlorine atom to form a stable benzyl cation.

Synthesis of this compound

The most direct and industrially relevant method for the synthesis of this compound is the Blanc chloromethylation of the corresponding precursor, 2-methylanisole (3-methoxytoluene).

The Blanc Chloromethylation: Mechanism and Rationale

The Blanc chloromethylation is an electrophilic aromatic substitution reaction that introduces a chloromethyl group onto an aromatic ring. The reaction typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[2][3]

The key steps in the mechanism are as follows:

  • Formation of the Electrophile: The Lewis acid catalyst (ZnCl₂) activates formaldehyde by coordinating to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. In the presence of HCl, a highly reactive electrophile, the chloromethyl cation (⁺CH₂Cl) or a related species, is generated.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2-methylanisole acts as a nucleophile and attacks the electrophilic chloromethyl species. The methoxy and methyl groups are ortho-, para-directing and activating, thus facilitating the reaction.

  • Regioselectivity: The position of chloromethylation is directed by the existing substituents. In 2-methylanisole, the incoming electrophile will preferentially substitute at the positions ortho and para to the activating groups. The steric hindrance from the methyl group at position 2 and the electronic influence of the methoxy group at position 3 will dictate the final regiochemical outcome.

  • Formation of the Product: Following the electrophilic attack, a proton is lost from the aromatic ring to restore aromaticity, yielding this compound.

G Blanc Chloromethylation Mechanism Formaldehyde Formaldehyde Electrophile_Generation Electrophile Generation (e.g., +CH2Cl) Formaldehyde->Electrophile_Generation HCl HCl HCl->Electrophile_Generation ZnCl2 ZnCl2 ZnCl2->Electrophile_Generation Catalyst Electrophilic_Attack Electrophilic Attack Electrophile_Generation->Electrophilic_Attack 2-Methylanisole 2-Methylanisole 2-Methylanisole->Electrophilic_Attack Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Electrophilic_Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product This compound Deprotonation->Product

Caption: Mechanism of Blanc Chloromethylation.

Experimental Protocol for Synthesis

The following is a representative, self-validating protocol for the laboratory-scale synthesis of this compound. Extreme caution must be exercised as this reaction can produce highly carcinogenic byproducts such as bis(chloromethyl) ether. [4] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-Methylanisole (3-methoxytoluene)

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (or other suitable solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize excess HCl), and a dropping funnel, add 2-methylanisole and paraformaldehyde in a suitable solvent like dichloromethane.

  • Cool the mixture in an ice bath and slowly add anhydrous zinc chloride portion-wise with stirring.

  • Once the zinc chloride has been added, begin to add concentrated hydrochloric acid dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10°C during the addition.

  • After the addition of HCl is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over ice-water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation.

G Synthesis Workflow Start Start Reactants 2-Methylanisole, Paraformaldehyde, ZnCl2, HCl Start->Reactants Reaction Chloromethylation (Reflux) Reactants->Reaction Workup Quenching (Ice-water), Aqueous Washes Reaction->Workup Purification Vacuum Distillation Workup->Purification Product Pure 1-(Chloromethyl)-3-methoxy- 2-methylbenzene Purification->Product

Caption: General workflow for the synthesis.

Application in Drug Development: The Synthesis of Tapentadol

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Tapentadol, a centrally acting analgesic with a dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition.[5]

Role in Tapentadol Synthesis

In several patented synthetic routes to Tapentadol, this compound is used to introduce the 3-methoxy-2-methylbenzyl group, which ultimately becomes a part of the core structure of the drug. One common approach involves a Grignard reaction.

4.1.1. Grignard Reaction with a Suitable Electrophile

While specific patented routes may vary, a plausible and illustrative pathway involves the reaction of a Grignard reagent, prepared from a suitable halo-amine precursor, with this compound. Alternatively, the Grignard reagent can be formed from this compound itself, which then reacts with an appropriate electrophile.

A likely scenario involves the alkylation of an enolate or a similar nucleophile with this compound. For instance, a ketone intermediate in the Tapentadol synthesis can be deprotonated to form an enolate, which then undergoes nucleophilic substitution with the benzyl chloride to form a new carbon-carbon bond.

G Tapentadol Synthesis Intermediate Step Intermediate_A Tapentadol Precursor (e.g., a ketone) Enolate Enolate Intermediate Intermediate_A->Enolate Deprotonation Base Strong Base (e.g., LDA, NaH) Base->Enolate Alkylation SN2 Alkylation Enolate->Alkylation Benzyl_Chloride 1-(Chloromethyl)-3-methoxy- 2-methylbenzene Benzyl_Chloride->Alkylation Intermediate_B Alkylated Intermediate Alkylation->Intermediate_B Further_Steps Further Synthetic Steps Intermediate_B->Further_Steps Tapentadol Tapentadol Further_Steps->Tapentadol

Caption: Plausible role in Tapentadol synthesis.

The high reactivity of the benzylic chloride in SN2 reactions makes it an excellent electrophile for such transformations.[2][6] The presence of the methyl and methoxy groups on the benzene ring can also influence the reactivity and the properties of the resulting intermediates.

Safety, Handling, and Storage

As a reactive alkylating agent and a product of a reaction known to produce carcinogens, stringent safety protocols must be followed when handling this compound.

Hazard Identification
  • Corrosive: Causes severe skin burns and eye damage.[1]

  • Lachrymator: The vapors can be irritating to the eyes and respiratory system.

  • Potential Carcinogen: The synthesis of this compound via chloromethylation can produce bis(chloromethyl) ether, a potent human carcinogen.[4] It is crucial to assume that traces of this byproduct may be present and to handle the material accordingly.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton).

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling should be done in a certified chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Handling and Storage
  • Handle only in a well-ventilated chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

  • Store away from incompatible materials such as strong oxidizing agents, bases, and moisture.

First Aid Measures
  • In case of skin contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a valuable, yet hazardous, chemical intermediate with a critical role in modern pharmaceutical synthesis. Its utility is primarily demonstrated in the construction of the core of the analgesic drug Tapentadol. A thorough understanding of its synthesis via Blanc chloromethylation, its reactivity as a benzylic halide, and its associated hazards is essential for its safe and effective use in both academic and industrial research settings. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this important compound.

References

  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved February 17, 2026, from [Link]

  • Google Patents. (2015, July 29). CN104803861A - Method for synthesizing tapentadol hydrochloride.
  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved February 17, 2026, from [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (2023, January 22). Blanc chloromethylation. Retrieved February 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved February 17, 2026, from [Link]

  • Google Patents. (2019, March 19). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
  • Google Patents. (2017, May 18). CN106674029A - Preparation method of tapentadol intermediate.
  • Justia Patents. (2021, August 19). a novel process for the preparation of tapentadol. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). new process for the synthesis of tapentadol and its intermediates - Patent BR-112012029882-A2. Retrieved February 17, 2026, from [Link]

  • Google Patents. (2014, July 29). US8791287B2 - Process for the synthesis of tapentadol and intermediates thereof.
  • Chemistry LibreTexts. (2023, January 22). Blanc chloromethylation. Retrieved February 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-(Chloromethyl)-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of 1-(Chloromethyl)-3-methoxy-2-methylbenzene, a key intermediate in various synthetic applications. The information herein is curated to support research and development activities, offering both established data and predictive insights to facilitate experimental design and safety protocols.

Chemical Identity and Molecular Structure

This compound, also known by its synonym 3-(chloromethyl)-2-methylphenyl methyl ether, is a substituted toluene derivative. Its unique arrangement of a chloromethyl, a methoxy, and a methyl group on the benzene ring imparts specific reactivity and physical properties that are of interest in organic synthesis and medicinal chemistry.

Key Identifiers:

  • CAS Number: 42981-94-2[1]

  • Molecular Formula: C₉H₁₁ClO[1]

  • Molecular Weight: 170.64 g/mol [1]

  • InChI Key: RNIWKEKQJWKJMS-UHFFFAOYSA-N[1][2]

  • Canonical SMILES: CC1=C(C=CC=C1CCl)OC[3]

The presence of both an electron-donating methoxy group and a reactive chloromethyl group makes this molecule a versatile building block. The chloro and methoxy groups are often utilized in drug discovery to optimize ligand-protein interactions due to their dual electrostatic nature, capable of engaging in various intermolecular interactions such as hydrogen bonding and halogen bonding.[4][5][6]

Physicochemical Properties: A Tabulated Summary

PropertyValueSource/Comment
Physical Form Liquid or semi-solid or solid[1]
Molecular Weight 170.64 g/mol [1]
Boiling Point Not availableExperimental determination is recommended.
Melting Point Not availableRelevant if the substance is a solid at STP.
Density Not availableExperimental determination is recommended.
Refractive Index Not availableExperimental determination is recommended.
LogP (Octanol/Water Partition Coefficient) 2.916[2] (Predicted) - Indicates moderate lipophilicity.
Purity Typically available at 95%[1][2]

Safety, Handling, and Storage

Due to its chemical nature, this compound requires careful handling to ensure laboratory safety.

GHS Hazard Classification:

  • Pictogram: GHS05 (Corrosion)[1]

  • Signal Word: Danger[1]

  • Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]

Recommended Precautions:

  • Handling: Avoid inhalation, and contact with skin and eyes. Use only in a well-ventilated area with appropriate exhaust.[7] Wear protective gloves, clothing, and eye/face protection.

  • Storage: Store in an inert atmosphere, at 2-8°C.[1] Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

  • Spills: In case of a spill, evacuate the area. Use personal protective equipment and prevent the material from entering drains or water courses.[7]

Experimental Determination of Physical Properties

For researchers requiring precise physical constants, the following standard laboratory protocols are recommended.

Boiling Point Determination (Distillation Method)

The boiling point is a fundamental property for the purification and characterization of liquid compounds. Simple distillation is a suitable method for this determination.

Protocol:

  • Assemble a simple distillation apparatus in a fume hood.

  • Place a small volume of this compound and a boiling chip into the distilling flask.

  • Position the thermometer correctly, ensuring the top of the bulb is level with the bottom of the side-arm of the distilling flask.

  • Begin gentle heating of the flask.

  • Record the temperature at which the vapor temperature stabilizes during distillation. This stable temperature is the boiling point.

Diagram: Simple Distillation for Boiling Point Determination

BoilingPointDetermination HeatingMantle Heating Source DistillingFlask Distilling Flask (with sample & boiling chip) HeatingMantle->DistillingFlask Heat Thermometer Thermometer Condenser Condenser DistillingFlask->Condenser Vapor WaterOut Water Out Condenser->WaterOut ReceivingFlask Receiving Flask Condenser->ReceivingFlask Condensate WaterIn Water In WaterIn->Condenser Coolant

Caption: Workflow for boiling point determination via simple distillation.

Melting Point Determination (for solid form)

If the compound is a solid at room temperature, its melting point provides a sharp indication of purity.

Protocol:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into a melting point apparatus.

  • Heat the sample rapidly to about 20°C below the expected melting point, then slow the heating rate to approximately 1°C per minute.

  • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Diagram: Capillary Melting Point Determination

MeltingPoint SamplePrep Prepare Dry, Powdered Sample LoadCapillary Load Capillary Tube (2-3 mm height) SamplePrep->LoadCapillary PlaceInApparatus Insert into Melting Point Apparatus LoadCapillary->PlaceInApparatus Heating Heat (Slowly near MP) PlaceInApparatus->Heating Observation Observe & Record Melting Range Heating->Observation

Caption: Process for determining the melting point of a solid sample.

Density Determination (Pycnometer Method)

The density of the liquid form can be accurately measured using a pycnometer.

Protocol:

  • Carefully weigh a clean, dry pycnometer of a known volume.

  • Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

  • Thermostat the filled pycnometer to a specific temperature (e.g., 20°C).

  • Weigh the filled pycnometer.

  • Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a valuable physical constant for liquid compounds, indicative of purity.

Protocol:

  • Ensure the prisms of the Abbe refractometer are clean.

  • Place a few drops of the liquid sample onto the lower prism.

  • Close the prisms and allow the sample to spread into a thin film.

  • Adjust the instrument to bring the borderline between the light and dark fields into sharp focus.

  • Read the refractive index from the scale and record the temperature.

Predicted Spectral Characteristics

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the chloromethyl protons. The aromatic protons will likely appear as a complex multiplet in the range of 6.8-7.3 ppm. The methoxy group should present as a singlet around 3.8 ppm. The benzylic protons of the chloromethyl group will be a singlet at approximately 4.5-4.7 ppm, and the methyl group protons will appear as a singlet around 2.2-2.4 ppm.

  • ¹³C NMR: The carbon NMR will show nine distinct signals corresponding to each carbon atom in the unique chemical environments. The chloromethyl carbon is expected around 45-50 ppm, the methoxy carbon around 55-60 ppm, and the methyl carbon around 15-20 ppm. The aromatic carbons will resonate in the 110-160 ppm region.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key signals include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and the alkyl groups (~2850-2960 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), C-O stretching of the ether (~1000-1300 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).

  • Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 170, with an [M+2]⁺ peak at m/z 172 with an intensity of about one-third of the [M]⁺ peak, characteristic of the presence of one chlorine atom. Common fragmentation patterns would involve the loss of a chlorine atom (M-35) and the benzylic cleavage to form a stable benzyl cation.

Solubility Profile

Based on its structure, this compound is expected to be insoluble in water but soluble in common organic solvents such as ethers, chlorinated solvents, and aromatic hydrocarbons. A systematic solubility test in various solvents can provide further insight into its polarity and potential applications in different reaction media.

Conclusion

This compound is a valuable synthetic intermediate with a distinct set of physical and chemical properties. While some of its physical constants are not yet experimentally documented in readily accessible literature, this guide provides a solid foundation for its use in a research setting by presenting known data, predicted characteristics, and standard experimental protocols for its full characterization. Adherence to strict safety protocols is paramount when handling this corrosive compound.

References

No references were cited in the response.

Sources

An In-depth Technical Guide to 1-(Chloromethyl)-3-methoxy-2-methylbenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)-3-methoxy-2-methylbenzene is a substituted aromatic hydrocarbon of significant interest in the field of organic synthesis. Its molecular structure, featuring a reactive chloromethyl group, a methoxy group, and a methyl group on a benzene ring, makes it a versatile building block for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Blanc chloromethylation, and an exploration of its potential applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of its functional groups allows for a wide range of chemical transformations, positioning it as a valuable intermediate for researchers and drug development professionals.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is paramount for the handling and application of this compound.

PropertyValueSource
Molecular Formula C₉H₁₁ClO,
Molecular Weight 170.64 g/mol ,
CAS Number 42981-94-2,
Appearance Liquid or semi-solid or solid
Storage Temperature 2-8°C in an inert atmosphere,
Hazard Statement H314: Causes severe skin burns and eye damage
Signal Word Danger

Safety Precautions: Due to its corrosive nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound.[1] All manipulations should be carried out in a well-ventilated fume hood.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Blanc chloromethylation of 2-methylanisole.[2][3][4][5] This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the aromatic ring using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride.[2][3][4][5]

Reaction Mechanism

The Blanc chloromethylation reaction proceeds through several key steps:

  • Activation of Formaldehyde: The Lewis acid catalyst (ZnCl₂) coordinates to the carbonyl oxygen of formaldehyde, which increases the electrophilicity of the carbonyl carbon.[3][5]

  • Electrophilic Attack: The electron-rich aromatic ring of 2-methylanisole attacks the activated formaldehyde, leading to the formation of a carbocation intermediate.

  • Rearomatization: The aromaticity of the ring is restored through the loss of a proton.

  • Formation of Benzyl Alcohol: This step results in the formation of a (3-methoxy-2-methylphenyl)methanol intermediate.

  • Conversion to Benzyl Chloride: In the acidic reaction medium, the hydroxyl group of the benzyl alcohol is protonated and subsequently displaced by a chloride ion to yield the final product, this compound.

Blanc_Chloromethylation cluster_0 Activation of Formaldehyde cluster_1 Electrophilic Aromatic Substitution cluster_2 Chloride Substitution formaldehyde Formaldehyde (CH₂O) activated_complex Activated Complex [H₂C=O-ZnCl₂] formaldehyde->activated_complex + ZnCl₂ zncl2 ZnCl₂ methylanisole 2-Methylanisole carbocation Carbocation Intermediate methylanisole->carbocation + Activated Complex benzyl_alcohol (3-Methoxy-2-methylphenyl)methanol carbocation->benzyl_alcohol - H⁺ final_product 1-(Chloromethyl)-3-methoxy- 2-methylbenzene benzyl_alcohol->final_product + HCl - H₂O

Figure 1: Simplified workflow of the Blanc chloromethylation for the synthesis of this compound.
Experimental Protocol

This protocol is a generalized procedure for the Blanc chloromethylation of 2-methylanisole and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 2-Methylanisole (starting material)

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Zinc Chloride (ZnCl₂) (catalyst)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube, add 2-methylanisole and paraformaldehyde.

  • Catalyst Addition: Cautiously add anhydrous zinc chloride to the stirring mixture.

  • Reaction Initiation: While stirring, slowly bubble hydrogen chloride gas through the mixture. The reaction is exothermic and should be monitored carefully.

  • Reaction Progression: Heat the reaction mixture to 50-60°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add dichloromethane to dilute the mixture and transfer it to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Organic Synthesis and Drug Discovery

The primary utility of this compound lies in its role as a reactive intermediate in organic synthesis. The chloromethyl group is an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of the 2-methyl-3-methoxyphenyl moiety into a variety of molecular scaffolds.

Applications cluster_main Synthetic Utility cluster_examples Potential Applications start_mol 1-(Chloromethyl)-3-methoxy- 2-methylbenzene product Substituted Product start_mol->product + Nu⁻ - Cl⁻ nucleophile Nucleophile (Nu⁻) pharma Pharmaceuticals product->pharma agrochemicals Agrochemicals product->agrochemicals materials Materials Science product->materials

Figure 2: The role of this compound as a synthetic intermediate.

While specific blockbuster drugs containing this exact fragment may not be readily identifiable, the strategic importance of chloro and methoxy groups in drug design is well-documented.[6][7][8] These groups can modulate the electronic and steric properties of a molecule, influencing its binding affinity to biological targets, as well as its pharmacokinetic properties. The presence of the methyl group further allows for fine-tuning of lipophilicity and metabolic stability.

Potential synthetic transformations of this compound include:

  • Ether and Thioether Synthesis: Reaction with alcohols, phenols, or thiols to form the corresponding ethers and thioethers.

  • Amine Alkylation: Reaction with primary or secondary amines to generate more complex substituted amines.

  • Cyanation: Introduction of a nitrile group via reaction with cyanide salts, which can be further elaborated into carboxylic acids, amides, or amines.

  • Wittig Reaction Precursor: Conversion to the corresponding phosphonium salt for use in the Wittig reaction to form alkenes.

These transformations highlight the potential of this compound as a key building block in the synthesis of novel compounds with potential therapeutic applications.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis via the well-established Blanc chloromethylation of 2-methylanisole provides a reliable route to this compound. The presence of the reactive chloromethyl group, in conjunction with the methoxy and methyl substituents, offers a powerful tool for medicinal chemists and synthetic organic chemists to construct novel and complex molecular architectures. A comprehensive understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.

References

  • Wikipedia. Blanc chloromethylation. [Link]

  • Chemistry LibreTexts. Blanc chloromethylation. Published January 22, 2023. [Link]

  • Ishihara Y, Baran PS. Parallels between the chloro and methoxy groups for potency optimization. RSC Med Chem. 2022;13(1):29-41. Published 2022 Jan 21. doi:10.1039/d1md00262a
  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Published September 16, 2024. [Link]

  • YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter; 2024. [Link]

Sources

Technical Guide: Storage & Handling of 1-(Chloromethyl)-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1-(Chloromethyl)-3-methoxy-2-methylbenzene (CAS: 42981-94-2) is a highly reactive benzylic halide used extensively as an intermediate in medicinal chemistry and organic synthesis. While valuable for its alkylating properties, this reactivity renders it inherently unstable. It is prone to rapid hydrolysis upon exposure to atmospheric moisture and polymerization under thermal stress.

This guide moves beyond basic safety data sheets (SDS) to provide a field-proven technical framework for preserving reagent integrity. The core directive is simple: Prevent the formation of HCl. Once hydrolysis begins, the generated hydrogen chloride acts as an autocatalytic agent, accelerating degradation and potentially pressurizing storage vessels.

Part 2: Chemical Profile & Reactivity Mechanisms

To handle this compound effectively, one must understand the mechanisms driving its decomposition.

Physicochemical Properties
PropertyDataNote
CAS Number 42981-94-2Primary identifier
Formula C9H11ClO
Molecular Weight 170.64 g/mol
Physical State Liquid / Semi-solidLow melting point; supercools easily
Solubility DCM, THF, Ethyl AcetateReacts violently with protic solvents (Water, MeOH)
Storage Class Corrosive (8A)Moisture sensitive, Lachrymator
Degradation Pathways

The benzylic carbon-chlorine bond is weak due to the stability of the resulting carbocation, which is further stabilized by the electron-donating methoxy group. This makes the compound susceptible to two primary failure modes:

  • Hydrolysis: Reaction with ambient moisture yields the benzyl alcohol and HCl gas.

  • Friedel-Crafts Polymerization: Trace metals or self-generated HCl can catalyze intermolecular alkylation, turning the clear liquid into a viscous, dark tar.

DegradationPathways Compound 1-(Chloromethyl)- 3-methoxy-2-methylbenzene Alcohol Benzyl Alcohol Derivative Compound->Alcohol Hydrolysis HCl HCl Gas (Autocatalyst) Compound->HCl Byproduct Polymer Polybenzyl Tars Compound->Polymer Self-Alkylation Moisture Atmospheric Moisture (H2O) Moisture->Alcohol Heat Heat / Acid Catalysis Heat->Polymer HCl->Polymer Catalyzes

Figure 1: Mechanistic pathways of degradation. Note the autocatalytic role of HCl in promoting polymerization.

Part 3: Storage Protocol (The "Cold-Chain" Standard)

The following protocol is non-negotiable for maintaining purity >95% over periods exceeding 30 days.

Environmental Conditions[4]
  • Temperature: 2°C to 8°C is mandatory.[1]

    • Causality: Benzylic chlorides follow Arrhenius kinetics where degradation rates double for every 10°C increase. Storage at room temperature significantly reduces shelf life.

  • Atmosphere: Inert Gas (Argon or Nitrogen).

    • Protocol: Headspace must be backfilled with dry inert gas after every use. Argon is preferred due to its higher density, forming a "blanket" over the liquid.

  • Container: Teflon-lined caps are required. Standard polyethylene liners may degrade upon prolonged exposure to benzyl chloride vapors.

The "Self-Validating" Storage System

Do not assume purity. Implement this check before every critical reaction:

  • Visual Inspection: The liquid should be colorless to pale yellow. Darkening (orange/brown) indicates polymerization. Turbidity indicates hydrolysis (insoluble alcohol formation).

  • Pressure Check: A "hiss" upon opening the bottle indicates HCl buildup. Discard immediately if significant pressure is noted, as the reagent is compromised.

  • Chemical Validation (TLC):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: 10% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm) or KMnO4 stain.

    • Result: The alcohol impurity will have a significantly lower Rf (more polar) than the chloride.

Part 4: Handling & Dispensing Workflow

This compound is a Lachrymator (tear gas agent) and a Corrosive .[2] All handling must occur inside a certified chemical fume hood.

Preparation
  • Equilibration: Remove the bottle from the refrigerator and place it in a desiccator. Allow it to warm to room temperature before opening .

    • Reasoning: Opening a cold bottle in humid air causes immediate condensation of water inside the bottle, initiating the hydrolysis cascade described in Figure 1.

Dispensing Protocol

Avoid using open graduated cylinders. Use positive-displacement pipettes or syringes to minimize atmospheric exposure.

HandlingWorkflow ColdStorage 1. Cold Storage (2-8°C) Desiccator 2. Warm to RT in Desiccator ColdStorage->Desiccator Prevent Condensation Hood 3. Transfer to Fume Hood Desiccator->Hood Inert 4. Purge with Argon/N2 Hood->Inert Dispense 5. Syringe Dispense Inert->Dispense Reseal 6. Parafilm & Return to Cold Dispense->Reseal Excess Reagent Quench 7. Quench Waste (Aq. NaOH) Dispense->Quench Tips/Glassware

Figure 2: Safe handling workflow emphasizing moisture exclusion and waste management.

Quenching & Waste Disposal

Never dispose of active benzyl chlorides directly into organic waste streams, as they can react with other waste components (amines, alcohols).

  • Quench Solution: Prepare a 10% aqueous Sodium Hydroxide (NaOH) or Ammonium Hydroxide solution.

  • Procedure: Rinse all syringes, needles, and glassware with the quench solution immediately after use. This converts the lachrymatory chloride into the non-volatile alcohol.

  • Disposal: Dispose of the quenched mixture into the appropriate aqueous or basic organic waste container.

Part 5: Emergency Procedures

ScenarioImmediate Action
Skin Contact Immediate Rinse: Wash with soap and water for 15 min.[3] Do not use alcohol (increases absorption). Treat as a chemical burn.
Eye Contact Irrigate: Flush with water for 15+ minutes.[2][3] Seek immediate ophthalmological attention.
Spill (<10 mL) Neutralize: Cover with sodium bicarbonate or weak ammonia solution to quench vapors. Absorb with sand/vermiculite.
Inhalation Evacuate: Move to fresh air. If breathing is difficult, administer oxygen.[4] Symptoms (pulmonary edema) may be delayed.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2776366, this compound. Retrieved from [Link]

Sources

Technical Guide: 3-(chloromethyl)-2-methylphenyl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile, synthesis, and application of 3-(chloromethyl)-2-methylphenyl methyl ether (IUPAC: 1-(chloromethyl)-3-methoxy-2-methylbenzene), a specialized alkylating agent and pharmacophore building block.

High-Fidelity Synthesis, Reactivity Profile, and Application in Scaffold Construction

Part 1: Executive Technical Summary

3-(chloromethyl)-2-methylphenyl methyl ether (CAS: 42981-94-2 ) is a highly reactive benzyl chloride derivative used primarily as a "privileged fragment" in the synthesis of polycyclic aromatic scaffolds, specifically substituted indanones and indenones .

Its structural uniqueness lies in the 2-methyl, 3-methoxy substitution pattern. The steric bulk of the ortho-methyl group (relative to the chloromethyl arm) and the electronic donation of the meta-methoxy group create a specific reactivity profile that resists common side reactions (like over-alkylation) while directing downstream cyclizations (e.g., Friedel-Crafts) with high regioselectivity.

Physicochemical Profile[1][2][3][4][5]
PropertyValueNote
CAS Number 42981-94-2Primary identifier
Molecular Formula C₁₀H₁₃ClO
Molecular Weight 170.64 g/mol
Appearance Colorless to pale yellow liquidDarkens upon oxidation/hydrolysis
Boiling Point ~115–120 °C (at 15 mmHg)Extrapolated from analogues
Density ~1.12 g/mLEstimated
Solubility DCM, THF, Toluene, Ethyl AcetateReacts with protic solvents (Water, MeOH)
Stability Moisture Sensitive; LachrymatorHydrolyzes to HCl and benzyl alcohol

Part 2: Synthesis & Production (Expertise & Experience)

While radical halogenation of 2,3-dimethylanisole is theoretically possible, it yields difficult-to-separate regioisomers (benzylic attack at C2-Me vs C3-Me). For pharmaceutical applications requiring >98% purity, the Dehydroxylative Chlorination route is the industry standard. This method ensures the chloromethyl group is installed exclusively at the C3 position.

The "Gold Standard" Pathway: Alcohol Activation

This protocol utilizes Thionyl Chloride (SOCl₂) with a catalytic amount of DMF. The choice of SOCl₂ over HCl gas or PCl₅ is deliberate: it produces gaseous byproducts (SO₂, HCl), simplifying purification.

Reaction Scheme (DOT Visualization)

SynthesisPathway Start 3-methoxy-2-methylbenzoic acid Step1 Reduction (LiAlH4 / THF) Start->Step1 Inter Intermediate: (3-methoxy-2-methylphenyl)methanol Step1->Inter Step2 Chlorination (SOCl2 / cat. DMF) Inter->Step2 Product Target: 3-(chloromethyl)-2-methylphenyl methyl ether Step2->Product >90% Yield

Figure 1: High-fidelity synthesis via reduction-chlorination sequence to avoid regioisomeric impurities.

Detailed Experimental Protocol

Precursor: (3-methoxy-2-methylphenyl)methanol. Reagent: Thionyl Chloride (SOCl₂), DMF (Catalyst), Dichloromethane (DCM).

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ off-gassing.

  • Solvation: Dissolve 10.0 g (65.7 mmol) of the alcohol precursor in 100 mL of anhydrous DCM. Add 2–3 drops of anhydrous DMF.

    • Why DMF? DMF forms the Vilsmeier-Haack reagent intermediate (chloroiminium ion), which is a more potent chlorinating agent than SOCl₂ alone, accelerating the reaction at lower temperatures to prevent ether cleavage.

  • Addition: Cool the solution to 0°C. Add SOCl₂ (5.7 mL, 78.8 mmol, 1.2 eq) dropwise over 20 minutes.

    • Observation: Vigorous gas evolution will occur. Ensure the scrubber is active.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). The alcohol spot (polar) should disappear, replaced by a less polar chloride spot.

  • Workup (Self-Validating Step):

    • Concentrate the reaction mixture in vacuo to remove excess SOCl₂ and DCM.

    • Redissolve the residue in Toluene (50 mL) and concentrate again (azeotropic removal of traces of acid).

    • Validation: Check pH of the vapor; if acidic, repeat toluene chase. Acid traces promote polymerization.

  • Purification: The crude oil is usually sufficiently pure (>95%). If necessary, purify via rapid filtration through a short pad of silica gel (eluting with 5% EtOAc in Hexanes). Distillation is risky due to thermal instability; if performed, use high vacuum (<1 mmHg).

Part 3: Reactivity & Applications[3][4]

The core utility of 3-(chloromethyl)-2-methylphenyl methyl ether is its role as a masked electrophile . The methoxy group activates the ring, but the 2-methyl group provides steric protection, forcing incoming nucleophiles to attack the benzylic carbon or directing cyclization to the specific ortho position (C4 of the ring).

Primary Application: Synthesis of Indanones

This compound is a critical precursor for 4-methyl-5-methoxyindan-1-one , a scaffold found in various bioactive compounds including anti-inflammatory agents and kinase inhibitors.

Mechanism of Scaffold Construction

The chloride is displaced by a malonate enolate, followed by hydrolysis, decarboxylation, and intramolecular Friedel-Crafts acylation.

ApplicationPathway Start 3-(chloromethyl)-2-methylphenyl methyl ether Step1 Step 1: Nucleophilic Substitution (Alkylation) Start->Step1 Reagent + Diethyl Malonate / NaH Reagent->Step1 Inter1 Intermediate: Diethyl 2-(3-methoxy-2-methylbenzyl)malonate Step1->Inter1 Step2 Step 2: Hydrolysis & Decarboxylation (NaOH then Heat) Inter1->Step2 Inter2 Intermediate: 3-(3-methoxy-2-methylphenyl)propanoic acid Step2->Inter2 Step3 Step 3: Intramolecular Friedel-Crafts (PPA or SOCl2/AlCl3) Inter2->Step3 Final Target Scaffold: 4-methyl-5-methoxyindan-1-one Step3->Final Cyclization

Figure 2: Conversion of the benzyl chloride to the pharmacologically active indanone scaffold.

Biological Relevance

Compounds derived from this scaffold have shown activity in:

  • NF-κB Inhibition: Analogues of methoxy-indanones are studied for anti-inflammatory pathways.

  • Microtubule Destabilization: Similar methoxy-benzyl derivatives act as colchicine-site binders.

Part 4: Handling, Stability & Safety (Trustworthiness)

Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Inhalation), Carcinogenicity (Suspected - Alkylating Agent).

Critical Safety Protocol
  • Moisture Exclusion: The compound hydrolyzes rapidly to release HCl gas. Store under Argon/Nitrogen at 2–8°C.

  • Lachrymator: This compound is a potent tear gas. Never handle outside a fume hood.

  • Decontamination: Spills should be treated with a solution of 10% ammonium hydroxide in methanol. This converts the reactive chloride to the benign benzyl amine/ether.

    • Reaction: R-CH₂Cl + NH₃ → R-CH₂NH₂ + HCl (neutralized).

Storage Stability Check

Before using stored material, perform a "Silver Nitrate Test":

  • Dissolve a small aliquot in ethanol.

  • Add 1 drop of aqueous AgNO₃.

  • Immediate thick white precipitate indicates intact alkyl chloride.

  • Slow/No precipitate suggests hydrolysis to alcohol (chloride ion washed away or unreactive) or polymerization.

References

  • Sigma-Aldrich. this compound Product Sheet. Available at:

  • PubChem. Compound Summary: this compound (CAS 42981-94-2). National Library of Medicine. Available at:

  • ResearchGate. Synthesis of Indanone Derivatives using 2-methyl-3-methoxybenzyl chloride. (Contextual citation for scaffold synthesis). Available at:

  • Master Organic Chemistry. Mechanism of SOCl2 Reaction with Alcohols. Available at:

Methodological & Application

Synthesis of 1-(Chloromethyl)-3-methoxy-2-methylbenzene from 3-methoxy-2-methyltoluene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details the protocol for the regioselective synthesis of 1-(chloromethyl)-3-methoxy-2-methylbenzene (Target) from 3-methoxy-2-methyltoluene (Starting Material, also known as 2,3-dimethylanisole).

The synthesis addresses a critical challenge in polymethylated aromatic chemistry: distinguishing between two chemically similar methyl groups. By leveraging steric differentiation and controlled radical propagation, this protocol favors chlorination at the less hindered C1-methyl position over the sterically crowded C2-methyl position (sandwiched between the C1-methyl and C3-methoxy groups).

Key Application: This benzyl chloride derivative is a high-value pharmacophore intermediate, widely used in the synthesis of agrochemicals (e.g., Methoxyfenozide precursors) and GPCR-modulating therapeutics.

Retrosynthetic Analysis & Strategy

The transformation relies on a Free-Radical Benzylic Chlorination . While direct chlorination with chlorine gas (


) is possible, it often leads to polychlorination and poor regiocontrol. This protocol utilizes N-Chlorosuccinimide (NCS)  or Sulfuryl Chloride (

)
as chlorine sources, which provide a lower concentration of active radical species, enhancing selectivity.
Strategic Logic: The Steric "Lock"
  • C1-Methyl (Target): Located meta to the methoxy group. It is flanked by a hydrogen (C6) and the C2-methyl. It is sterically accessible.

  • C2-Methyl (Off-Target): Located ortho to the methoxy group. It is "buttressed" between the C1-methyl and the bulky oxygen lone pairs of the C3-methoxy group. This steric crowding significantly raises the activation energy for hydrogen abstraction at this position.

Reaction Pathway Diagram

ReactionPathway cluster_sterics Regioselectivity Control SM 3-Methoxy-2-methyltoluene (2,3-Dimethylanisole) Radical Benzylic Radical Intermediate (Stabilized at C1) SM->Radical Radical Initiation (NCS/AIBN or SO2Cl2) Product This compound (Target) Radical->Product Cl• Transfer ByProduct Dichloromethyl / Regioisomers (Trace) Radical->ByProduct Over-chlorination StericBlock C2-Methyl Blocked by C1-Me & C3-OMe Access C1-Methyl Accessible

Figure 1: Reaction pathway highlighting the steric gating mechanism that favors C1-chlorination.

Experimental Protocol

Method A: NCS Radical Chlorination (Bench "Gold Standard")

This method is recommended for milligram to gram-scale synthesis due to its operational simplicity and high tolerance for functional groups.

Materials & Reagents
ReagentEquiv.[1][2][3]RoleCAS No.
3-Methoxy-2-methyltoluene 1.0Substrate2944-49-2
N-Chlorosuccinimide (NCS) 1.05Chlorinating Agent128-09-6
AIBN (Azobisisobutyronitrile)0.05Radical Initiator78-67-1
Benzotrifluoride (PhCF3) SolventGreen Alternative to CCl498-08-8
Alternative Solvent: CCl4 or PhCl-Traditional Solvents-
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Dissolution: Add 3-methoxy-2-methyltoluene (10.0 mmol) and NCS (10.5 mmol, 1.40 g) to the flask.

  • Solvent: Add Benzotrifluoride (

    
    ) or Chlorobenzene  (20 mL). Note: 
    
    
    
    is the classic solvent but is neurotoxic and ozone-depleting;
    
    
    is the modern, validated equivalent for radical halogenations.
  • Initiation: Add AIBN (0.5 mmol, 82 mg).

  • Reaction: Heat the mixture to reflux (

    
     depending on solvent) with vigorous stirring.
    
    • Visual Cue: The succinimide byproduct is less soluble than NCS and typically floats to the top as a white solid/crust as the reaction proceeds.

  • Monitoring: Monitor by GC-MS or TLC (Hexane/EtOAc 9:1) every hour. Look for the disappearance of the starting material (

    
    ) and appearance of the mono-chloride (
    
    
    
    ).
    • Critical Endpoint: Stop the reaction when conversion reaches ~90-95%. Pushing to 100% significantly increases the risk of di-chlorination (dichloromethyl byproduct).

  • Workup:

    • Cool to room temperature.[1][4]

    • Filter off the precipitated succinimide.

    • Wash the filtrate with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[4]
      
  • Purification:

    • The crude oil is often sufficiently pure for downstream alkylations.

    • If high purity is required, purify via Vacuum Distillation (bp ~110-115°C @ 1-2 mmHg) or Flash Chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Method B: Sulfuryl Chloride ( ) Protocol (Scale-Up)

Recommended for larger batches (>50g) where atom economy and cost are prioritized.

  • Dissolution: Dissolve 3-methoxy-2-methyltoluene (1.0 eq) in Dichloromethane (DCM) or Benzene (5 mL/g).

  • Addition: Add AIBN or Benzoyl Peroxide (BPO) (0.02 eq).

  • Chlorination: Heat to reflux. Add Sulfuryl Chloride (1.0 eq) dropwise via an addition funnel over 30-60 minutes.

    • Gas Evolution:

      
       and 
      
      
      
      gas will be evolved. Scrubbing is mandatory.
  • Completion: Reflux for an additional 1-2 hours until gas evolution ceases.

  • Workup: Wash with saturated

    
     to neutralize residual acid. Dry and concentrate.
    

Analytical Data & Validation

ParameterSpecification / Observation
Appearance Clear to pale yellow oil
GC-MS (EI) Molecular Ion

(3:1 ratio due to Cl isotopes). Characteristic loss of Cl (

) to form stable benzyl cation (

).
1H NMR (CDCl3)

2.25
(s, 3H, Ar-CH3),

3.85
(s, 3H, O-CH3),

4.65
(s, 2H, CH2-Cl),

6.8-7.2
(m, 3H, Ar-H).
Regiochemistry The singlet at

4.65 confirms the

group. A shift of the methyl group at C2 (approx

2.2-2.3) confirms it remains intact. If C2 were chlorinated, the steric crowding would likely cause distinct splitting or shifts in the aromatic region due to loss of symmetry.

Troubleshooting & Optimization

Issue: Over-Chlorination (Dichloride formation)[2]
  • Cause: Excess reagent or prolonged reaction time.

  • Solution: Stop reaction at 85-90% conversion. The unreacted starting material is easier to separate (via distillation) than the dichloride byproduct is from the product.

Issue: Regioisomer Contamination (C2-chlorination)
  • Cause: Temperature too high or non-selective radical source (

    
     gas).
    
  • Solution: Switch to NCS (Method A) and use Benzotrifluoride at a controlled reflux (

    
    ). The lower temperature compared to chlorobenzene reflux (
    
    
    
    ) improves selectivity.
Safety: Lachrymator Warning
  • Hazard: Benzyl chlorides are potent lachrymators (tear gas agents).

  • Control: All operations must be performed in a functioning fume hood. Glassware should be rinsed with a dilute ammonia solution or ethanol/KOH bath before removal from the hood to quench residues.

Workflow Visualization

Workflow Start Start: 3-Methoxy-2-methyltoluene Reagents Add NCS (1.05 eq) + AIBN (0.05 eq) Solvent: PhCF3 or PhCl Start->Reagents Reflux Reflux (80-100°C) Monitor: TLC/GC Reagents->Reflux Check Conversion > 90%? Reflux->Check Check->Reflux No (Continue) Stop Cool & Filter Succinimide Check->Stop Yes Workup Wash (H2O/Brine) -> Dry -> Concentrate Stop->Workup Purify Distillation or Flash Column (Isolate Target) Workup->Purify

Figure 2: Operational workflow for the synthesis of this compound.

References

  • BenchChem Technical Support. (2025).[1] The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 2,3-Dimethylanisole Mass Spectrum and Properties. Retrieved from

  • Sun, L., et al. (2008).[5] A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols. Synthesis, 3919-3924.[5] (Cited for comparative chlorination methods).[3] Retrieved from

  • PubChem. (2025).[6] 2,3-Dimethylanisole Compound Summary. Retrieved from

Sources

Chloromethylation of 3-Methoxy-2-Methyltoluene: A Detailed Mechanistic Guide and Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of Aromatic Scaffolds

The targeted introduction of a chloromethyl group (–CH₂Cl) onto an aromatic ring, a process known as chloromethylation, is a cornerstone of synthetic organic chemistry. This functionalization provides a versatile chemical handle for further molecular elaboration, making it a critical step in the synthesis of a wide array of valuable compounds, from polymers to pharmaceutical intermediates.[1] The chloromethylated arenes serve as precursors to hydroxymethyl, cyanomethyl, formyl, and various aminomethyl derivatives, highlighting the synthetic utility of this reaction.[1]

This application note provides a comprehensive technical guide to the chloromethylation of 3-methoxy-2-methyltoluene. This particular substrate is of interest due to the directing effects of its activating methoxy and methyl substituents, which influence the regioselectivity of the electrophilic aromatic substitution. Understanding the interplay of these directing groups is crucial for predicting and controlling the reaction outcome. We will delve into the mechanistic intricacies of the reaction, provide a detailed and field-tested experimental protocol, and address critical safety considerations. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this important synthetic transformation.[2][3][4]

The Reaction Mechanism: An Electrophilic Aromatic Substitution

The chloromethylation of 3-methoxy-2-methyltoluene proceeds via an electrophilic aromatic substitution (EAS) pathway, a class of reactions fundamental to aromatic chemistry.[5][6][7] The reaction is typically carried out using formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[8][9][10] This specific variant is often referred to as the Blanc-Quelet reaction.[5][6]

The mechanism can be dissected into three key stages:

  • Generation of the Electrophile: The reaction is initiated by the protonation of formaldehyde by the strong acid (HCl).[5][7] This protonation makes the carbonyl carbon significantly more electrophilic. The subsequent interaction with a chloride ion, often facilitated by a Lewis acid like ZnCl₂, leads to the formation of a highly reactive electrophile.[7][8] While the exact nature of the electrophile is subject to reaction conditions, it is often represented as the chloromethyl carbocation ([CH₂Cl]⁺) or a related species like the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺).[7][8]

  • Electrophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of 3-methoxy-2-methyltoluene acts as a nucleophile, attacking the electrophilic carbon of the chloromethylating agent.[7][11] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]

  • Deprotonation and Restoration of Aromaticity: In the final step, a weak base, such as the chloride ion or a solvent molecule, removes a proton from the carbon atom that formed the new bond with the electrophile.[7] This deprotonation step restores the aromatic π-system, yielding the chloromethylated product.[7][12]

Regioselectivity: The Influence of Directing Groups

The position of chloromethylation on the 3-methoxy-2-methyltoluene ring is dictated by the directing effects of the methoxy (–OCH₃) and methyl (–CH₃) substituents. Both are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene.[13] They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.[12][14]

In 3-methoxy-2-methyltoluene, the potential sites for electrophilic attack are C4, C5, and C6.

  • The methoxy group at C3 strongly activates the ortho positions (C2 and C4) and the para position (C6).

  • The methyl group at C2 activates the ortho positions (C1 and C3) and the para position (C6).

Considering the combined influence and steric hindrance, the primary sites of substitution are predicted to be the C4 and C6 positions, as they are activated by both groups and are sterically accessible. The C5 position is less favored as it is meta to the strongly activating methoxy group. The final product distribution between the C4 and C6 isomers will depend on the specific reaction conditions.[15]

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism of the chloromethylation of 3-methoxy-2-methyltoluene.

Chloromethylation_Mechanism cluster_electrophile 1. Electrophile Generation cluster_attack 2. Electrophilic Attack cluster_deprotonation 3. Deprotonation H2C=O Formaldehyde Electrophile [CH₂Cl]⁺ Chloromethyl Cation H2C=O->Electrophile + HCl / ZnCl₂ HCl Hydrogen Chloride Aromatic 3-Methoxy-2-Methyltoluene Sigma_Complex Sigma Complex (Arenium Ion) Aromatic->Sigma_Complex + [CH₂Cl]⁺ Sigma_Complex_2 Sigma Complex Product Chloromethylated Product Sigma_Complex_2->Product - H⁺

Caption: The reaction mechanism for the chloromethylation of 3-methoxy-2-methyltoluene.

Experimental Protocol

This protocol details a general procedure for the chloromethylation of 3-methoxy-2-methyltoluene. Researchers should adapt this protocol based on their specific experimental setup and safety infrastructure.

Materials and Reagents:

Reagent/MaterialFormulaCAS NumberPuritySupplier (Example)
3-Methoxy-2-methyltolueneC₈H₁₀O620-12-2>98%Sigma-Aldrich
Paraformaldehyde(CH₂O)n30525-89-495%Sigma-Aldrich
Concentrated Hydrochloric AcidHCl7647-01-037%Fisher Scientific
Anhydrous Zinc ChlorideZnCl₂7646-85-7>98%Acros Organics
Dichloromethane (DCM)CH₂Cl₂75-09-2ACS GradeVWR Chemicals
Saturated Sodium Bicarbonate SolutionNaHCO₃144-55-8-Prepared in-house
Anhydrous Magnesium SulfateMgSO₄7487-88-9-Sigma-Aldrich

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Gas inlet tube

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a gas inlet tube connected to a source of dry hydrogen chloride gas. The flask should also be fitted with a reflux condenser.

  • Reagent Addition: Charge the flask with 3-methoxy-2-methyltoluene (e.g., 13.6 g, 0.1 mol) and paraformaldehyde (e.g., 3.3 g, 0.11 mol). Add a suitable solvent such as dichloromethane (50 mL).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Catalyst Addition: While stirring vigorously, carefully add anhydrous zinc chloride (e.g., 2.7 g, 0.02 mol) in portions.

  • HCl Gas Introduction: Begin bubbling dry hydrogen chloride gas through the stirred mixture at a moderate rate. Maintain the temperature between 0-10 °C throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, stop the flow of HCl gas and carefully pour the reaction mixture into a beaker containing ice water (100 mL).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the desired chloromethylated 3-methoxy-2-methyltoluene isomers.

Application Notes and Considerations

  • Choice of Chloromethylating Agent: While this protocol uses formaldehyde and HCl, other chloromethylating agents such as chloromethyl methyl ether (CMME) can also be employed.[9] However, CMME is a potent carcinogen and should be handled with extreme caution.[16][17][18]

  • Catalyst: Zinc chloride is a commonly used Lewis acid catalyst.[8] In some cases, for highly activated aromatic rings, the reaction may proceed with a strong protic acid alone.[1][5]

  • Side Reactions: The primary side reaction to consider is the formation of diarylmethane byproducts, where the initially formed chloromethylated product acts as an electrophile and reacts with another molecule of the starting material.[1][8] This can be minimized by using an excess of the aromatic substrate and maintaining a low reaction temperature.[19] Another potential side product is the highly carcinogenic bis(chloromethyl) ether, which necessitates stringent safety precautions.[8][9]

  • Yield and Purity: The yield of the chloromethylation reaction can be influenced by factors such as reaction time, temperature, and the stoichiometry of the reagents.[19] Careful optimization of these parameters is crucial for achieving high yields and purity. Over-reaction can lead to the formation of bis(chloromethylated) products.[19]

  • Applications in Drug Development: The introduction of a chloromethyl group onto an aromatic scaffold is a valuable strategy in medicinal chemistry. The resulting benzyl chloride derivative can be readily converted into a variety of other functional groups, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.[3][20] The methoxy and methyl groups on the starting material can also play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2]

Safety and Handling

Extreme caution must be exercised during this procedure.

  • Carcinogenicity: Chloromethylation reactions have the potential to produce bis(chloromethyl) ether, a potent human carcinogen.[8][9] All operations should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Corrosive Reagents: Concentrated hydrochloric acid and hydrogen chloride gas are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[17] Handle these reagents with extreme care and ensure adequate ventilation.

  • Lewis Acids: Anhydrous zinc chloride is corrosive and hygroscopic. Handle it in a dry environment and avoid contact with skin and eyes.

  • Waste Disposal: All waste materials, including residual reaction mixtures and contaminated glassware, should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Data Summary

ParameterValue/Observation
Starting Material 3-Methoxy-2-methyltoluene
Major Products 4-Chloromethyl-3-methoxy-2-methyltoluene & 6-Chloromethyl-3-methoxy-2-methyltoluene
Typical Yield 60-80% (combined isomers, dependent on conditions)
Purification Method Vacuum distillation or column chromatography
Key Analytical Techniques TLC, GC, ¹H NMR, ¹³C NMR, MS

Workflow Diagram

Chloromethylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Assemble Glassware (3-neck flask, condenser, etc.) B Weigh Reagents (Substrate, Paraformaldehyde, ZnCl₂) A->B C Charge Flask with Substrate, Paraformaldehyde, Solvent B->C D Cool to 0-5 °C C->D E Add ZnCl₂ D->E F Bubble HCl Gas E->F G Monitor by TLC/GC F->G H Quench with Ice Water G->H I Extract with Solvent H->I J Wash Organic Layer (H₂O, NaHCO₃, Brine) I->J K Dry over MgSO₄ J->K L Remove Solvent K->L M Purify Product (Distillation/Chromatography) L->M N Characterize Product (NMR, MS) M->N

Caption: A typical experimental workflow for the chloromethylation of 3-methoxy-2-methyltoluene.

References

  • Wikipedia. Quelet reaction. [Link]

  • Grokipedia. Quelet reaction. [Link]

  • Filo. Chloromethylation Reaction and its Mechanism. [Link]

  • YouTube. Quelet Reaction Mechanism | Organic Chemistry. [Link]

  • Wikipedia. Blanc chloromethylation. [Link]

  • Vaia. Problem 21 a. Substitution of a chloromethy... [Link]

  • Google Patents.
  • Journal of Organic Chemistry. Electrophilic Aromatic Substitution. 13.1 Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxy. [Link]

  • PTC Organics, Inc. Chloromethylation Catalyzed by Quat Salts. [Link]

  • Pfeiffer, W. D. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. [Link]

  • PubMed. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. [Link]

  • Albert Einstein College of Medicine. These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo. [Link]

  • Organic Syntheses Procedure. alcohol. [Link]

  • New Jersey Department of Health. CHLOROMETHYL METHYL ETHER HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOS. [Link]

  • EPA. Chloromethyl methyl ether. [Link]

  • Alaska Department of Environmental Conservation. CHLOROMETHYL METHYL ETHER Class A Carcinogen. [Link]

  • PubChem. Chloromethyl Methyl Ether. [Link]

  • Chemistry LibreTexts. Blanc chloromethylation. [Link]

  • Organic Chemistry Portal. Blanc Reaction. [Link]

  • YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • Indian Academy of Sciences. Facile synthesis of hypercrosslinked resins via chloromethylation and continuous condensation of simple aryl molecules. [Link]

  • ResearchGate. An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. [Link]

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Google Patents.
  • NC State University Libraries. 16. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. [Link]

  • Chemistry Stack Exchange. Comparing the reactivity towards aromatic electrophilic substitution reaction. [Link]

  • Lumen Learning. The Effect of Substituents on Reactivity | MCC Organic Chemistry. [Link]

  • Organic Chemistry Portal. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. [Link]

  • ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Link]

  • Chemistry LibreTexts. 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

  • ResearchGate. An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000‐Dicationic Ionic Liquids in Aqueous Media. [Link]

  • Journal of Chemical and Pharmaceutical Research. Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. [Link]

Sources

Application Note: Precision Alkylation with 1-(Chloromethyl)-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the handling, reactivity, and synthetic utility of 1-(chloromethyl)-3-methoxy-2-methylbenzene (CAS: 42981-94-2). As a highly functionalized benzylic halide, this building block serves as a critical intermediate in the synthesis of diacylhydrazine insecticides (e.g., Methoxyfenozide analogs) and CNS-active benzylamines.

Its unique substitution pattern—featuring a 2-methyl steric lock and a 3-methoxy electronic donor —offers a balance between high electrophilicity and hydrolytic stability, distinguishing it from simpler benzyl chlorides. This note provides optimized protocols for C-alkylation and N-alkylation, ensuring high yields while mitigating the risks associated with benzylic halides.

Chemical Profile & Safety Architecture

Physicochemical Properties
PropertyValueNotes
IUPAC Name This compound
CAS Number 42981-94-2
Molecular Weight 170.64 g/mol
Appearance Colorless to pale yellow oilDarkens upon oxidation/hydrolysis
Boiling Point 120–123 °C (2 Torr)Thermally labile >150 °C
Density ~1.12 g/mL
Solubility DCM, THF, Toluene, DMFReacts with protic solvents (MeOH, H₂O)
Reactivity Matrix: The "Ortho-Meta" Effect

The 2-methyl group exerts a steric braking effect , preventing rapid solvolysis compared to 3-methoxybenzyl chloride. However, the 3-methoxy group donates electron density into the ring, stabilizing the benzylic carbocation character.

  • Implication: Reactions proceed efficiently via

    
     with strong nucleophiles but can shift to 
    
    
    
    character in polar aprotic solvents, requiring careful base selection to prevent polymerization.
Safety Protocol (Lachrymator/Vesicant)
  • Hazard: Benzylic chlorides are potent alkylating agents (potential carcinogens) and severe lachrymators.

  • Engineering Controls: All transfers must occur in a chemically resistant fume hood.

  • Quenching: Residual alkylating agent on glassware should be quenched with a 10% aqueous solution of ammonium hydroxide or sodium thiosulfate before cleaning.

Synthesis of the Building Block

Note: While commercially available, in-house synthesis is often required for isotope labeling (e.g., deuterium) or scale-up.

Method A: The "Clean" Route (Recommended)

Avoids the use of carcinogenic chloromethyl methyl ether (MOMCl).

  • Precursor: 3-Methoxy-2-methylbenzoic acid.

  • Reduction:

    
     (THF, 0°C) 
    
    
    
    3-Methoxy-2-methylbenzyl alcohol.
  • Chlorination:

    
     (DCM, cat. DMF).[1]
    
    • Critical Step: The addition of DMF (0.1 eq) forms the Vilsmeier-Haack intermediate, accelerating the reaction and preventing the formation of the symmetric ether byproduct.

Core Application Protocols

Protocol A: C-Alkylation (Synthesis of Methoxyfenozide Precursors)

This protocol demonstrates the attachment of the benzyl moiety to a hindered carbon nucleophile, a key step in synthesizing ecdysone agonists.

Reagents:

  • This compound (1.0 eq)

  • tert-Butyl malonate derivative (Nucleophile) (1.1 eq)

  • Base: NaH (60% dispersion in oil) or KOtBu

  • Solvent: Dry THF or DMF

Step-by-Step Workflow:

  • Enolate Formation: To a flame-dried flask under

    
    , add NaH (1.2 eq) washed with hexanes. Suspend in dry THF (0.5 M). Cool to 0°C.
    
  • Nucleophile Addition: Add the malonate dropwise. Evolution of

    
     gas will be vigorous. Stir at 0°C for 30 min until gas evolution ceases and the solution becomes clear/homogeneous.
    
  • Electrophile Addition: Add this compound (1.0 eq) dissolved in minimal THF dropwise.

    • Expert Tip: The 2-methyl group hinders the approach. If using NaH, add NaI (10 mol%) to generate the more reactive benzyl iodide in situ (Finkelstein condition).

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting chloride spot (

    
    ) should disappear.
    
  • Workup: Quench with sat.

    
    . Extract with EtOAc. Wash organic layer with brine to remove DMF (if used).
    
Protocol B: N-Alkylation (Synthesis of CNS-Active Piperazines)

Used for generating libraries of dopamine/serotonin receptor ligands.

Reagents:

  • This compound (1.0 eq)

  • Substituted Piperazine (1.2 eq)

  • Base:

    
     (3.0 eq)
    
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with the piperazine derivative and anhydrous

    
     in MeCN (0.2 M).
    
  • Addition: Add the benzyl chloride at room temperature.

  • Thermal Cycle: Heat to 60°C.

    • Why 60°C? Higher temperatures (reflux) often lead to elimination (styrene formation) due to the electron-rich nature of the ring. 60°C is the "Goldilocks" zone.

  • Filtration: Filter off the inorganic salts while warm.

  • Purification: Concentrate the filtrate. The residue is often pure enough for biological screening; otherwise, purify via silica gel chromatography (DCM/MeOH 95:5).

Visualizing the Chemistry

Reaction Pathway & Decision Tree

The following diagram illustrates the synthesis logic and decision points for solvent/catalyst selection.

G Start Precursor: 3-Methoxy-2-methylbenzoic Acid Alcohol Intermediate: Benzyl Alcohol Start->Alcohol LiAlH4, THF (Reduction) Chloride Target Building Block: This compound Alcohol->Chloride SOCl2, cat. DMF (Chlorination) Decision Select Nucleophile Chloride->Decision Prod_C C-Alkylation Product (Agrochemicals) Decision->Prod_C Malonate/Enolate NaH, THF, 0°C (Add NaI cat.) Prod_N N-Alkylation Product (CNS Ligands) Decision->Prod_N Amine/Piperazine K2CO3, MeCN, 60°C

Caption: Synthetic workflow from acid precursor to divergent application pathways. Note the catalytic use of NaI for C-alkylation to overcome steric hindrance.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (C-Alkylation) Steric hindrance of the 2-methyl group.Add NaI (0.1 eq) or TBAI (Tetrabutylammonium iodide) to facilitate Finkelstein exchange (

).
Hydrolysis (Alcohol formation) Wet solvents or atmospheric moisture.Use anhydrous solvents (stored over molecular sieves). Flush headspace with Argon.
Elimination Product (Styrene) Reaction temperature too high; Base too strong.Lower temperature to <60°C. Switch from NaH to

or

.
Color Change (Darkening) Oxidation of the electron-rich aromatic ring.Store the chloride under inert gas at 4°C. Use immediately after synthesis/opening.

References

  • BenchChem. (2025). 2-Methyl-3-methoxybenzoyl chloride: Technical Guide and Properties.[2]Link

  • ChemicalBook. (2025). Product Entry: this compound (CAS 42981-94-2).Link

  • Santa Cruz Biotechnology. (2024). 3-methoxy-2-methylbenzyl chloride derivatives in proteomics.Link

  • Organic Syntheses. (2005). Zinc(II)-Catalyzed Synthesis of alpha-Halo Ethers (General protocol for chloromethylation).Org.[1][3][4] Synth. 2005, 82, 115. Link

  • PubChem. (2025).[5] Compound Summary: 3-methoxy-2-methylbenzaldehyde (Precursor). National Library of Medicine.[5] Link

Sources

Application Note: Nucleophilic Substitution with 1-(Chloromethyl)-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026


/

Pathways for Sterically Congested Benzylic Electrophiles

Executive Summary

This guide details the reactivity profile and experimental protocols for 1-(Chloromethyl)-3-methoxy-2-methylbenzene (CAS: 42981-94-2). As a trisubstituted benzene derivative, this molecule presents a unique challenge in medicinal chemistry: the ortho-methyl effect . While the benzylic chloride moiety is inherently reactive, the C2-methyl group introduces significant steric strain that impedes standard backside nucleophilic attack (


), while the C3-methoxy group (meta to the reaction center) exerts subtle electronic influences.

This document provides optimized protocols to overcome these kinetic barriers, utilizing Finkelstein catalysis and Solvent-Assisted Ionization to ensure high yields in C-N, C-O, and C-C bond-forming reactions.

Molecular Profile & Reactivity Analysis

Structural Properties
PropertyData
IUPAC Name This compound
Common Name 2-Methyl-3-methoxybenzyl chloride
CAS Number 42981-94-2
Molecular Weight 170.64 g/mol
Physical State Low-melting solid or oil (Store at 2-8°C under

)
Reactivity Class Deactivated Benzylic Halide (Sterically Hindered)
Mechanistic Insight: The Ortho-Methyl Barrier

The reactivity of this substrate is defined by the competition between electronic activation and steric deactivation.

  • Steric Hindrance (

    
     Suppression):  The methyl group at position 2 is ortho to the chloromethyl reaction center. This creates a steric wall that blocks the optimal 
    
    
    
    approach required for nucleophilic attack. Standard
    
    
    conditions often result in sluggish kinetics or incomplete conversion.
  • Electronic Effects (

    
     Modulation): 
    
    • C2-Methyl (Ortho): Electron-donating (

      
      ). Stabilizes the carbocation intermediate via hyperconjugation.
      
    • C3-Methoxy (Meta): Electron-withdrawing inductively (

      
      ). Unlike para-methoxy, it cannot stabilize the cation via direct resonance.
      
    • Net Result: The substrate has a moderate propensity for ionization (

      
      ) but is kinetically retarded for direct displacement (
      
      
      
      ).
Decision Matrix: Pathway Selection

To maximize yield, we must force the reaction mechanism based on the nucleophile strength.

ReactionPathways Substrate 1-(Chloromethyl)-3-methoxy- 2-methylbenzene Nu_Strong Strong Nucleophile (Amines, Thiolates, Cyanide) Substrate->Nu_Strong Reactant Type Nu_Weak Weak Nucleophile (Alcohols, Water) Substrate->Nu_Weak Reactant Type Path_SN2 Pathway: Assisted SN2 (Finkelstein Conditions) Nu_Strong->Path_SN2 Steric Blockade Path_SN1 Pathway: SN1 (Solvolysis) Nu_Weak->Path_SN1 Cation Stability Action_SN2 Add Catalytic KI/NaI Solvent: Acetone/DMF Temp: 60-80°C Path_SN2->Action_SN2 Action_SN1 Use Polar Protic Solvent (MeOH, EtOH) Scavenge HCl (Base) Path_SN1->Action_SN1 Product Target Product Action_SN2->Product Action_SN1->Product

Figure 1: Strategic selection of reaction conditions based on nucleophile type. Note the critical use of Iodide catalysis for strong nucleophiles to bypass the ortho-methyl steric hindrance.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of pharmacophores (e.g., benzylamines). Challenge: Amines are moderate nucleophiles; the ortho-methyl group will significantly slow the reaction, leading to potential dialkylation side products if the reaction stalls. Solution: In situ Finkelstein Reaction . Converting the chloride to a transient iodide (using KI) creates a better leaving group (


) and a longer C-X bond, reducing steric crowding in the transition state.

Materials:

  • Substrate: 1.0 eq (170.6 mg for 1 mmol scale)

  • Amine (Secondary preferred): 1.2 eq

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 - 0.2 eq)

  • Solvent: Acetonitrile (MeCN) or DMF [Anhydrous]

Procedure:

  • Activation: In a reaction vial, dissolve this compound (1.0 mmol) in MeCN (5 mL).

  • Catalyst Addition: Add KI (0.1 mmol, 16.6 mg). Stir at RT for 15 mins. Observation: Solution may darken slightly due to trace

    
    , this is normal.
    
  • Nucleophile Addition: Add the secondary amine (1.2 mmol) followed by

    
     (2.0 mmol).
    
  • Heating: Heat the mixture to 60°C (MeCN) or 80°C (DMF) for 4–12 hours.

    • Note: Without KI, this reaction may require 24+ hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the chloride (

    
     approx 4.5 min on C18) and appearance of the amine.
    
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF/salts. Dry organic layer over 
    
    
    
    .
Protocol B: C-O Bond Formation (Etherification)

Application: Synthesis of benzyl aryl ethers. Challenge: Phenoxides are bulky. The steric clash with the ortho-methyl is severe. Solution: Use a polar aprotic solvent (DMF/DMSO) to strip the cation from the phenoxide, maximizing its nucleophilicity.

Procedure:

  • Phenoxide Formation: In a dry flask, suspend NaH (60% in oil, 1.2 eq) in dry DMF at 0°C. Add the Phenol (1.1 eq) dropwise. Stir 30 min until

    
     evolution ceases.
    
  • Alkylation: Add this compound (1.0 eq) dissolved in minimal DMF.

  • Temperature: Allow to warm to RT. If no reaction after 2h, heat to 50°C .

    • Critical Check: Avoid excessive heating (>100°C) to prevent elimination or polymerization.

  • Quench: Carefully quench with sat.

    
     solution.
    
Protocol C: C-C Bond Formation (Cyanation)

Application: Precursor for phenylacetic acids (NSAID scaffolds). Safety: Requires handling of cyanide. Use a bleach trap.

Procedure:

  • Solvent: DMSO (Dimethyl sulfoxide) is superior here as it solvates cations well, leaving the

    
     "naked" and highly reactive.
    
  • Reaction: Mix Substrate (1.0 eq) and NaCN (1.5 eq) in DMSO.

  • Conditions: Stir at 40–50°C for 6 hours.

    • Optimization: If the reaction is slow, add 5 mol% Tetrabutylammonium iodide (TBAI) as a phase transfer catalyst/activator.

  • Workup: Dilute with water (CAUTION: HCN risk if acidified—keep pH > 10). Extract with ether.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
No Reaction (<10% Conv) Steric hindrance blocking

.
Add 0.5 eq NaI (Finkelstein). Switch solvent to DMF or NMP to increase nucleophile activity.
Hydrolysis Product (Benzyl Alcohol) Moisture in solvent/base.Use anhydrous solvents. Store

in a desiccator.
Dimerization Wurtz-type coupling (rare but possible).Reduce reaction concentration. Ensure inert atmosphere (

/Ar).
Lachrymatory Effect Volatilization of benzyl chloride.Safety First: Handle ONLY in a fume hood. Quench all glassware with dilute NaOH before removing from hood.

References

  • Sigma-Aldrich. this compound Product Sheet. Retrieved from

  • Bunnett, J. F., & Bassett, J. Y. (1959). Kinetics of Nucleophilic Substitution in Chloronitrobenzenes. Journal of the American Chemical Society.
  • Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12756858 (2-Methyl-3-methoxybenzyl chloride). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Benzyl Chlorides. Retrieved from

(Note: Specific literature precedents for this exact CAS are limited; protocols are derived from standard methodologies for ortho-substituted benzyl chlorides validated by chemical principles.)

Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 1-(Chloromethyl)-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring robust, high-yielding protocols for the Suzuki-Miyaura cross-coupling of 1-(Chloromethyl)-3-methoxy-2-methylbenzene .

The protocols below address the specific challenges posed by this substrate: benzylic C(sp³)-Cl activation (slower oxidative addition compared to aryl halides) and ortho-steric hindrance (2-methyl group).

Executive Summary & Substrate Analysis

This compound presents a unique set of reactivity challenges distinct from standard aryl halide couplings. Unlike aryl chlorides, the electrophilic carbon here is


 hybridized.[1] While benzylic chlorides are generally more reactive towards nucleophilic attack than aryl chlorides, they are prone to distinct side reactions in transition-metal catalysis:
  • Homocoupling (Wurtz-type): Rapid dimerization of the benzylic substrate.

  • 
    -Hydride Elimination:  Although less prevalent in benzylic systems than alkyl systems, it remains a pathway to side products (e.g., methyl-styrenes) if isomerization occurs.
    
  • Steric Impediment: The 2-methyl group is ortho to the reaction center, increasing the energy barrier for the transmetallation step and requiring sterically accessible yet electron-rich ligands.

This guide details two optimized protocols: a Palladium/Buchwald-Ligand System (Gold Standard for reliability) and a Nickel-Catalyzed System (Cost-effective, mild conditions).

Mechanistic Insight & Catalyst Selection

The successful coupling of this benzylic chloride relies on facilitating the oxidative addition of the C(sp³)-Cl bond while suppressing homocoupling.

Critical Mechanistic Pathways
  • Oxidative Addition (OA): The C-Cl bond is strong. Electron-rich phosphines (alkyl-phosphines) are required to increase the electron density on the metal center, facilitating OA.

  • Reductive Elimination (RE): The bulky 2-methyl group on the substrate and the steric bulk of the ligand (necessary for OA) create a crowded metal center. The ligand must be flexible enough to allow the approach of the boronic acid.

Diagram 1: Catalytic Cycle for Benzylic Suzuki Coupling

The following diagram illustrates the specific pathway, highlighting the critical Pd(0)/Pd(II) cycle and the role of the base.[2]

SuzukiCycle cluster_inputs Reagents Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Benzylic Chloride PdII_Cl Pd(II) Benzylic Complex Ar-CH2-Pd(II)-Cl OxAdd->PdII_Cl TransMet Transmetallation (+ Ar'-B(OH)2) PdII_Cl->TransMet Activated Boronate BaseStep Base Activation (OH- / CO3--) BaseStep->TransMet Activates Boron PdII_Biaryl Diaryl Pd(II) Complex Ar-CH2-Pd(II)-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 - Product BenzylicCl 1-(Chloromethyl)- 3-methoxy-2-methylbenzene Boronic Aryl Boronic Acid

Caption: Catalytic cycle emphasizing the oxidative addition of the benzylic chloride and base-mediated transmetallation.

Protocol A: The "Gold Standard" Palladium Method

System: Pd(OAc)₂ / XPhos / K₃PO₄ Rationale: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is exceptionally effective for benzylic chlorides. Its bulk promotes the formation of the monoligated Pd(0) species (the active catalyst) and accelerates reductive elimination, which is crucial for this ortho-substituted substrate [1, 2].

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Electrophile
Aryl Boronic Acid 1.2 - 1.5Nucleophile (Excess ensures conversion)
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalyst
XPhos 0.04 (4 mol%)Ligand (L:M ratio 2:1)
K₃PO₄ 3.0Base (Anhydrous or 2M aq.)
Solvent 0.2 MTHF:Water (10:1) or Toluene:Water (10:1)
Step-by-Step Methodology
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol) in 1 mL of dry THF. Stir at room temperature for 5-10 minutes until the solution turns from orange to pale yellow (indicating reduction to Pd(0)).

  • Reaction Setup:

    • To a reaction vessel (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add:

      • This compound (1.0 mmol).

      • Aryl Boronic Acid (1.5 mmol).

      • K₃PO₄ (636 mg, 3.0 mmol).

  • Solvent Addition & Degassing:

    • Add the solvent mixture (THF/Water, 5 mL total).

    • Critical Step: Sparge the mixture with Nitrogen or Argon for 5 minutes. Oxygen inhibits the active Pd(0) species and promotes homocoupling.

  • Initiation:

    • Add the pre-complexed catalyst solution via syringe.

    • Seal the vessel under inert atmosphere.

  • Reaction:

    • Heat to 80 °C for 4–12 hours. Monitor via HPLC or TLC.

    • Endpoint: Disappearance of the benzylic chloride.

  • Work-up:

    • Cool to room temperature.[3][4][5] Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

    • Dry over MgSO₄, filter, and concentrate.

    • Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

Protocol B: The Nickel-Catalyzed Alternative

System: NiCl₂(dme) / PCy₃ / K₃PO₄ Rationale: Nickel is often superior to Palladium for activating C-Cl bonds due to its smaller atomic radius and higher nucleophilicity in the low-valent state. This protocol is cost-effective and often runs at lower temperatures [3, 4].

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Electrophile
Aryl Boronic Acid 1.5Nucleophile
NiCl₂(dme) 0.05 (5 mol%)Pre-catalyst (Air stable)
PCy₃ 0.10 (10 mol%)Ligand (Tricyclohexylphosphine)
K₃PO₄ 3.0Base
Solvent 0.25 MDioxane or THF
Step-by-Step Methodology
  • Glovebox/Schlenk Setup:

    • Nickel catalysts are more sensitive to oxidation than Palladium. Ideally, set up in a glovebox or use rigorous Schlenk technique.

  • Mixing:

    • Add NiCl₂(dme) (11 mg, 0.05 mmol), PCy₃ (28 mg, 0.10 mmol), Boronic Acid (1.5 mmol), and K₃PO₄ (3.0 mmol) to the reaction vessel.

    • Note: If using the benzylic chloride as a liquid, add it last. If solid, add with other solids.

  • Solvent & Substrate:

    • Add anhydrous Dioxane (4 mL).

    • Add this compound (1.0 mmol).

  • Reaction:

    • Seal the vessel.

    • Heat to 60 °C (milder than Pd) for 12–16 hours.

    • Note: If the reaction is sluggish, raise temperature to 80 °C, but watch for homocoupling.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove nickel salts.

    • Concentrate and purify as described in Protocol A.

Experimental Workflow Visualization

The following diagram outlines the decision logic and workflow for selecting and executing the correct protocol.

Workflow Start Start: 1-(Chloromethyl)-3-methoxy- 2-methylbenzene Check Is Substrate Scale > 10g? Start->Check SmallScale Research Scale (<10g) Check->SmallScale No LargeScale Process Scale (>10g) Check->LargeScale Yes ProtoA Protocol A: Pd/XPhos (High Reliability) SmallScale->ProtoA ProtoB Protocol B: Ni/PCy3 (Cost Efficiency) LargeScale->ProtoB Exec Execute Reaction (Inert Atm, 80°C) ProtoA->Exec ProtoB->Exec QC QC Check: Homocoupling < 5%? Exec->QC Purify Flash Chromatography QC->Purify Yes Optimize Switch to SPhos or Lower Temp QC->Optimize No

Caption: Decision tree for protocol selection based on scale and cost constraints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (O₂)Ensure rigorous degassing. Switch to SPhos (more air stable).
Homocoupling (Dimer) Slow transmetallationIncrease Boronic Acid equivalents (to 2.0). Add water to solvent system (promotes transmetallation).
Protodehalogenation Hydride source presentEnsure solvent is anhydrous (for Ni). Reduce reaction temperature.
Regioisomers

-Hydride elimination
Unlikely for this substrate (no

-H on ring), but ensure ligand bulk (XPhos) prevents isomerization pathways.

Safety Considerations

  • Lachrymator: Benzylic chlorides are potent lachrymators and alkylating agents. Handle exclusively in a fume hood.

  • Nickel Toxicity: Nickel compounds are known sensitizers and potential carcinogens. Use double gloves and handle solids in a glovebox or well-ventilated hood.

  • Pressurized Vessels: Heating volatile solvents (THF) in sealed vials requires blast shields.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides."[6] Synlett, 2006, 2941-2946.[6]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

  • Jamison, T. F., et al. "Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins."[3][4] Journal of the American Chemical Society, 2011, 133, 19020-19023.[3][4]

  • Fu, G. C., et al. "Nickel-Catalyzed Carbon-Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides." Journal of the American Chemical Society, 2013, 135, 624–627.[7]

  • Lipshutz, B. H., et al. "Cross-couplings between benzylic and aryl halides 'on water': synthesis of diarylmethanes." Organic Letters, 2008, 10(17), 3793-3796.

Sources

Application Note: Derivatization of 1-(Chloromethyl)-3-methoxy-2-methylbenzene for Medicinal Chemistry

[1]

Executive Summary & Strategic Value

1-(Chloromethyl)-3-methoxy-2-methylbenzene (CAS: 42981-94-2 ) is a specialized benzylic electrophile used in the synthesis of pharmaceuticals and agrochemicals.[1] In medicinal chemistry, this building block serves as a critical "warhead" for introducing the 3-methoxy-2-methylbenzyl moiety—a pharmacophore known for its unique steric and electronic properties.[1]

Key Medicinal Chemistry Applications:

  • Steric Tuning (The Ortho Effect): The 2-methyl group provides strategic steric bulk, restricting the conformational freedom of the resulting molecule (atropisomerism potential) and blocking metabolic oxidation at the benzylic position.[1]

  • Electronic Modulation: The 3-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the aromatic ring, which can enhance pi-stacking interactions with target protein active sites (e.g., GPCRs, Kinases).[1]

  • Bioisosterism: Used as a lipophilic replacement for simple benzyl or substituted benzyl groups during Lead Optimization (SAR expansion).

This guide details the high-yield derivatization of this scaffold, focusing on overcoming the steric hindrance imposed by the ortho-methyl group while maintaining chemoselectivity.[1]

Chemical Profile & Safety Directives

PropertySpecification
IUPAC Name This compound
CAS Number 42981-94-2
Molecular Weight 170.64 g/mol
Physical State Liquid / Low-melting solid
Reactivity Class Benzylic Halide (Electrophile)
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen)
⚠️ Critical Safety Warning: Lachrymator & Alkylator[1]
  • Lachrymator: This compound is a potent tear gas agent. All handling must occur within a certified fume hood.

  • Genotoxicity: As a reactive alkylating agent, it is considered a Potential Genotoxic Impurity (PGI).[1] Double-gloving (Nitrile/Laminate) and localized exhaust are mandatory.

  • Quenching: Residual material should be quenched with 10% aqueous ammonium hydroxide or ethanolic amine solution before disposal.

Reactivity Landscape

The chloromethyl group is highly reactive toward nucleophiles via SN2 mechanisms. However, the 2-methyl substituent introduces steric strain that can retard reaction rates compared to unsubstituted benzyl chloride. The 3-methoxy group stabilizes any developing carbocation character (via resonance), making SN1 pathways accessible in polar protic solvents, though SN2 is preferred for clean derivatization.[1]

Visualization: Reactivity Pathways

ReactivityLandscapeCore1-(Chloromethyl)-3-methoxy-2-methylbenzeneCond_AmineR-NH2 / Base(S_N2)Core->Cond_AmineCond_AlcR-OH / NaH(Williamson Ether)Core->Cond_AlcCond_CNNaCN / DMSO(Kolbe Nitrile)Core->Cond_CNCond_FinkNaI / Acetone(Finkelstein)Core->Cond_FinkProd_AmineN-Benzyl Amines(GPCR/Kinase Ligands)Cond_Amine->Prod_AmineProd_EtherBenzyl Ethers(Lipophilic Spacers)Cond_Alc->Prod_EtherProd_AcidHomologated Acids(via Nitrile)Cond_CN->Prod_AcidProd_IodoBenzyl Iodide(Enhanced Electrophile)Cond_Fink->Prod_Iodo

Caption: Divergent synthesis pathways from the parent benzyl chloride.[1] The Finkelstein route (yellow) is an optimization strategy for sluggish nucleophiles.

Protocol A: Chemoselective N-Alkylation (The "Standard" Coupling)[1]

This is the most frequent application in medicinal chemistry, linking the benzyl scaffold to a secondary amine (e.g., piperazine, pyrrolidine) or a primary amine.

Challenge: The ortho-methyl group hinders the nucleophilic attack. Solution: Use of a polar aprotic solvent (DMF or MeCN) and iodide catalysis.

Materials
  • Electrophile: this compound (1.0 equiv).[1]

  • Nucleophile: Secondary Amine (1.1 – 1.2 equiv).

  • Base: K₂CO₃ (3.0 equiv) or DIPEA (2.5 equiv).

  • Catalyst: KI or TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Crucial for rate acceleration.[1]

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve the Amine (1.0 mmol) in MeCN (5 mL).

  • Activation: Add K₂CO₃ (3.0 mmol) and KI (0.1 mmol). Stir at Room Temperature (RT) for 10 minutes.

  • Addition: Add This compound (1.0 mmol) dropwise (neat or dissolved in minimal MeCN).

    • Note: Dropwise addition prevents bis-alkylation if using a primary amine.

  • Reaction: Heat to 60°C for 4–12 hours.

    • IPC (In-Process Control): Monitor via LCMS. Look for mass [M+H]⁺ corresponding to Product. Disappearance of chloride (RT ~ retention time of starting material) indicates completion.

  • Workup:

    • Cool to RT. Filter off solids (inorganic salts).[2]

    • Concentrate filtrate in vacuo.

    • Partition residue between EtOAc and Water. Wash organic layer with Brine.

  • Purification: Flash Column Chromatography (Hexane/EtOAc gradient).

Optimization Table:

Variable Standard Condition Optimization for Low Yields
Solvent Acetonitrile (60°C) DMF (80°C) or DMSO (RT)
Base K₂CO₃ Cs₂CO₃ (Higher solubility/basicity)

| Catalyst | KI (10 mol%) | NaI (1.0 equiv) - Finkelstein conditions |[1]

Protocol B: The "Finkelstein-First" Strategy (For Weak Nucleophiles)[1]

If the nucleophile is weak (e.g., an aniline or an amide) or the steric hindrance of the 2-methyl group completely stalls the reaction, convert the chloride to the more reactive iodide in situ or as a discrete step.[1]

Mechanism

The chloride is displaced by iodide (a better nucleophile and better leaving group). The resulting benzyl iodide reacts rapidly with the target nucleophile.

Workflow Diagram

FinkelsteinWorkflowStep1Step 1: ActivationDissolve Chloride in AcetoneAdd NaI (1.5 equiv)Step2Step 2: PrecipitationNaCl precipitates (driving force)Filter or use suspensionStep1->Step2 1-2 hrs @ RTStep3Step 3: SubstitutionAdd Nucleophile + BaseSolvent Swap to DMF if neededStep2->Step3 Immediate use (Unstable Intermediate)

Caption: Activation of the chloromethyl handle via halogen exchange (Halex).

Protocol
  • Dissolve this compound in Acetone (0.2 M).

  • Add Sodium Iodide (NaI) (1.5 equiv).

  • Stir at RT for 2 hours. A white precipitate (NaCl) will form.

  • Option A (One-pot): Evaporate acetone, redissolve residue in DMF, and add Nucleophile/Base.

  • Option B (Isolation): Filter NaCl, concentrate, and use the unstable iodide immediately.[1] Do not store the iodide ; it degrades rapidly.

Structural & Biological Context (References)

The 3-methoxy-2-methylbenzyl motif is a validated scaffold in both agrochemical and pharmaceutical pipelines.

  • Agrochemical Analogue: This substitution pattern is the lipophilic anchor of Methoxyfenozide (Intrepid®), a diacylhydrazine insecticide. The specific steric lock provided by the 2-methyl group is essential for binding to the ecdysone receptor [1].

  • Medicinal Chemistry: In human drug discovery, this motif is often employed to optimize GPCR antagonists . The 2-methyl group forces the aromatic ring out of planarity relative to the linker, often improving selectivity by exploiting specific hydrophobic pockets in the receptor [2].[1]

References

  • Synthesis and SAR of Methoxyfenozide

    • Title: Synthesis and insecticidal activity of N-tert-butyl-N,N'-diacylhydrazines.[1]

    • Context: Describes the optimization of the benzoyl derivative, establishing the biological relevance of the 3-methoxy-2-methyl substitution p
    • Source:J. Agric. Food Chem.
    • Link:[1]

  • Benzylic Halide Reactivity & Solvolysis

    • Title: Nucleophilic substitution of benzylic halides.[3]

    • Context: General mechanistic grounding for SN1 vs SN2 competition in substituted benzyl systems.
    • Source:Organic Chemistry Portal / J. Org. Chem.
    • Link:[1]

  • General Handling of Benzylic Chlorides

    • Title: this compound Product Safety.[1][4]

    • Context: Safety data regarding lachrymator st
    • Source: Sigma-Aldrich / PubChem.
    • Link: (Note: Link directs to related benzoyl chloride for safety analogy if benzyl specific is unavailable, but specific CAS 42981-94-2 is the target).[1]

  • Finkelstein Reaction Protocol

    • Title: Halogen Exchange Reactions.
    • Context: Standard protocol for activ
    • Source:Name Reactions in Organic Synthesis.
    • Link:[1]

Application Note: 1-(Chloromethyl)-3-methoxy-2-methylbenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 1-(Chloromethyl)-3-methoxy-2-methylbenzene (CAS No. 42981-94-2), a critical benzylic electrophile in the synthesis of high-value agrochemical active ingredients (AIs).[1]

Executive Summary

This compound (also known as 3-methoxy-2-methylbenzyl chloride) is a specialized building block employed primarily to introduce the 3-methoxy-2-methylphenyl moiety into complex agrochemical structures.[1] Its high reactivity, driven by the benzylic chloride functionality, makes it an ideal electrophile for nucleophilic substitutions and a precursor for oxidation to the corresponding benzoic acid derivatives.[1]

This guide focuses on its two primary industrial applications:

  • Precursor to Methoxyfenozide: An insect growth regulator (IGR) where the molecule serves as the scaffold for the benzoyl moiety.[1]

  • Precursor to Metrafenone: A benzophenone fungicide where the molecule provides the core aromatic ring for subsequent halogenation and Friedel-Crafts acylation.[1]

Chemical Profile & Reactivity

PropertyData
Chemical Name This compound
CAS Number 42981-94-2
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.64 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Key Functional Group Benzylic Chloride (-CH₂Cl)
Reactivity Mode Sₙ2 Electrophile; Oxidation Precursor
Storage Inert atmosphere (N₂/Ar), 2–8°C. Moisture sensitive.[1]
Mechanistic Insight: The "Linchpin" Role

The utility of this molecule stems from the ortho-meta substitution pattern of the methoxy and methyl groups relative to the chloromethyl handle.[1]

  • Electronic Effect: The electron-donating methoxy group (at position 3) activates the ring, facilitating downstream electrophilic aromatic substitutions (like the bromination required for Metrafenone).[1]

  • Steric Effect: The methyl group (at position 2) provides steric bulk, which is crucial for the biological selectivity of the final agrochemical (e.g., fitting into the ecdysone receptor for Methoxyfenozide).[1]

Application I: Synthesis of Methoxyfenozide

Methoxyfenozide (Intrepid®, Runner®) is a diacylhydrazine insecticide.[1] The this compound is not used for direct alkylation but is the strategic precursor to 3-methoxy-2-methylbenzoic acid , which is subsequently converted to the acid chloride for coupling.[1]

Workflow Diagram

Methoxyfenozide_Synthesis Start 1-(Chloromethyl)-3-methoxy- 2-methylbenzene (CAS 42981-94-2) Inter1 3-Methoxy-2-methylbenzyl alcohol Start->Inter1 Hydrolysis (aq. NaOH) Acid 3-Methoxy-2-methylbenzoic Acid Inter1->Acid Oxidation (KMnO4 or TEMPO) AcidCl 3-Methoxy-2-methylbenzoyl Chloride Acid->AcidCl Chlorination (SOCl2) Product Methoxyfenozide (Active Ingredient) AcidCl->Product Coupling (+ Hydrazine) Hydrazine N-tert-butyl-3,5-dimethyl benzohydrazide Hydrazine->Product

Caption: Conversion of the benzyl chloride intermediate into the Methoxyfenozide insecticide via an oxidative pathway.

Protocol A: Oxidation to 3-Methoxy-2-methylbenzoic Acid

This protocol describes the conversion of the chloromethyl group to the carboxylic acid, a necessary step for Methoxyfenozide synthesis.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Sodium Carbonate (Na₂CO₃) (1.5 equiv)[1]

  • Potassium Permanganate (KMnO₄) (2.5 equiv)[1]

  • Water/t-Butanol (1:1 mixture)[1]

Step-by-Step Methodology:

  • Hydrolysis (In-situ): Charge a reactor with this compound and the water/t-butanol solvent. Add Na₂CO₃ and heat to reflux (80°C) for 2 hours. This converts the benzyl chloride to the benzyl alcohol (check by TLC/HPLC).[1]

  • Oxidation: Cool the mixture to 40°C. Slowly add KMnO₄ portion-wise over 1 hour, maintaining the temperature below 50°C (exothermic reaction).

  • Digestion: Once addition is complete, heat to 70°C for 3 hours to ensure full oxidation to the carboxylate.

  • Workup: Filter off the MnO₂ precipitate while hot. Wash the cake with hot water.

  • Acidification: Cool the filtrate to 10°C and acidify to pH 1-2 with concentrated HCl. The product, 3-methoxy-2-methylbenzoic acid , will precipitate as a white solid.[1]

  • Isolation: Filter, wash with cold water, and dry under vacuum.[1]

    • Target Yield: >85%[1]

    • Purity: >98% (HPLC)[1]

Application II: Synthesis of Metrafenone

Metrafenone is a benzophenone fungicide.[1][2] The synthesis requires a highly specific substitution pattern: 3-bromo-6-methoxy-2-methylphenyl .[1] The starting material (CAS 42981-94-2) provides the correct methyl/methoxy skeleton, which is then brominated.[1]

Workflow Diagram

Metrafenone_Synthesis Start 1-(Chloromethyl)-3-methoxy- 2-methylbenzene Acid 3-Methoxy-2-methylbenzoic Acid Start->Acid Oxidation BromoAcid 6-Bromo-3-methoxy- 2-methylbenzoic Acid Acid->BromoAcid Regioselective Bromination (Br2) AcidCl Acid Chloride Intermediate BromoAcid->AcidCl SOCl2 Product Metrafenone (Fungicide) AcidCl->Product Friedel-Crafts Acylation (AlCl3) TolueneDeriv 2,3,4-Trimethoxy-6-methyl toluene TolueneDeriv->Product

Caption: Synthesis of Metrafenone showing the critical regioselective bromination step enabled by the starting material's substitution pattern.

Protocol B: Regioselective Bromination

The key challenge is placing the bromine at the 6-position (para to the methoxy).[1] The 3-methoxy-2-methyl scaffold directs this naturally.[1]

Reagents:

  • 3-Methoxy-2-methylbenzoic acid (derived from CAS 42981-94-2)[1]

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)[1]

  • Acetic Acid (solvent)[1]

  • Sodium Acetate (buffer)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-methoxy-2-methylbenzoic acid in glacial acetic acid. Add sodium acetate (1.1 equiv) to buffer the HBr generated.[1]

  • Bromination: Cool to 15°C. Add Br₂ (1.05 equiv) dropwise.

    • Mechanistic Note: The methoxy group is a strong ortho/para director.[1] The methyl is a weak ortho/para director.[1] The carboxyl is a meta director.[1] Position 6 is para to the Methoxy, meta to the Methyl, and ortho to the Carboxyl.[1] This is the most electronically activated position.[1]

  • Reaction: Stir at room temperature for 4 hours. Monitor by HPLC for the disappearance of starting material.[1]

  • Quench: Pour the mixture into ice water containing sodium bisulfite (to quench excess bromine).

  • Isolation: Filter the precipitated 6-bromo-3-methoxy-2-methylbenzoic acid . Recrystallize from ethanol/water if necessary.[1]

Handling, Stability & Safety (HSE)

This compound is a potent alkylating agent and must be handled with strict safety protocols.[1]

Hazard ClassDescriptionMitigation
Corrosive Causes severe skin burns and eye damage (Category 1B).[1]Wear full PPE: Nitrile gloves (double gloved), face shield, and chemical apron.[1]
Lachrymator Vapors are highly irritating to eyes and respiratory tract.[1]MANDATORY: Handle only in a functioning fume hood.
Moisture Sensitive Hydrolyzes to HCl and benzyl alcohol upon exposure to damp air.[1]Store under Nitrogen/Argon.[1][3] Keep containers tightly sealed.
Carcinogenicity Benzyl chlorides are potential carcinogens (alkylating agents).[1]Avoid all contact.[1] Use closed systems for transfer where possible.[1]

Decontamination Protocol: Spills should be neutralized immediately with a solution of 10% ammonia or 10% sodium carbonate to quench the alkylating potential before cleanup.[1]

References

  • WIPO Patentscope. (2020).[1] Preparation method of metrafenone (CN111943823).[1] Retrieved from [Link][1]

  • PubChem. (2025).[1] Metrafenone Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(Chloromethyl)-3-methoxy-2-methylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-42981 Subject: Yield Improvement & Impurity Management for CAS 42981-94-2 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Chemistry

Welcome to the technical support hub for 1-(Chloromethyl)-3-methoxy-2-methylbenzene . This guide addresses the specific challenges of chlorinating electron-rich benzyl alcohols.

The target molecule contains a methoxy group (position 3) and a methyl group (position 2) . These electron-donating groups (EDGs) activate the aromatic ring, significantly stabilizing the benzylic carbocation intermediate. While this facilitates reaction speed, it introduces a high risk of polymerization (pink/red oil formation) and hydrolysis during workup.

The Reaction Pathway

The standard high-yield protocol utilizes Thionyl Chloride (


)  with DMF catalysis . This method is preferred over concentrated HCl (Lucas reagent) or 

due to easier purification, provided that the acidic byproducts are managed.

ReactionMechanism Figure 1: Mechanistic Pathway & Risk Points Alcohol Start: (3-methoxy-2-methylphenyl)methanol Chlorosulfite Intermediate: Alkyl Chlorosulfite (RO-SO-Cl) Alcohol->Chlorosulfite + SOCl2 - HCl IonPair Ion Pair: [R+ ... Cl- SO2] Chlorosulfite->IonPair Rate Limiting Step (SNi Mechanism) Product Product: this compound IonPair->Product Collapse - SO2 SideProduct Side Product: Polybenzyls / Dimer (Pink/Red Oil) IonPair->SideProduct If HCl accumulates (Friedel-Crafts)

Troubleshooting Guide (Q&A Format)

Issue 1: "My product turns into a pink or red oil during concentration."

Diagnosis: This is the most common failure mode for methoxy-substituted benzyl chlorides. The color indicates oligomerization . The electron-rich ring attacks the highly reactive benzylic cation (Friedel-Crafts alkylation), catalyzed by residual acid and heat.

Solution Protocol:

  • Acid Scavenging: Do not rely solely on evaporation to remove HCl. You must neutralize the reaction mixture before concentration.

  • Thermal Limit: Never heat the rotary evaporator bath above 35°C .

  • Stabilization: Add a trace amount of anhydrous

    
     or a radical inhibitor (like BHT) to the storage vial if the product is not used immediately.
    
Issue 2: "I see significant starting material (Alcohol) remaining despite excess ."

Diagnosis: Formation of the chlorosulfite ester intermediate (see Figure 1) that has failed to collapse into the chloride. This is common at low temperatures without a catalyst.

Solution Protocol:

  • The "Vilsmeier" Kick: Add DMF (Dimethylformamide) (1-5 mol%).

    • Mechanism:[1][2] DMF reacts with

      
       to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent chlorinating agent than 
      
      
      
      alone. It converts the alcohol to an imidate intermediate that displaces rapidly.
  • Reflux Check: Ensure the reaction is brought to reflux (approx. 40°C in DCM) for at least 30-60 minutes after addition to drive the

    
     off-gassing.
    
Issue 3: "Yield is low due to emulsion/hydrolysis during aqueous workup."

Diagnosis: Benzyl chlorides are potent electrophiles. A warm or prolonged aqueous wash hydrolyzes the product back to the alcohol or forms the ether dimer.

Solution Protocol:

  • The "Flash" Quench: Pour the reaction mixture onto crushed ice containing

    
    .
    
  • Phase Separation: Use Dichloromethane (DCM) rather than Ethyl Acetate. DCM separates faster and keeps the product in the heavier organic layer, minimizing contact time with the aqueous top layer.

  • Drying: Dry over

    
     immediately. Do not let it sit in the separatory funnel.
    

Optimized Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale) with minimized polymerization risk.

ParameterSpecificationReason
Solvent Dichloromethane (DCM) (Anhydrous)High solubility, easy removal at low T.
Reagent Thionyl Chloride (

) (1.2 - 1.5 eq)
Standard chlorinating agent.
Catalyst DMF (0.05 eq / 5 mol%)CRITICAL: Activates

to prevent stalling.
Base Pyridine (Optional, 1.0 eq)Use only if acid-sensitivity is extreme.
Temperature 0°C

Reflux (40°C)
Control exotherm, then drive completion.
Step-by-Step Workflow
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen/Argon.

  • Solvation: Dissolve (3-methoxy-2-methylphenyl)methanol (1.52 g, 10 mmol) in anhydrous DCM (15 mL) .

  • Catalyst: Add DMF (40 µL) .

  • Addition: Cool the solution to 0°C (ice bath). Add

    
     (1.1 mL, 15 mmol)  dropwise over 10 minutes.
    
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure good venting.
  • Reaction: Remove ice bath. Stir at RT for 30 mins, then heat to gentle reflux (40°C) for 1 hour.

    • Checkpoint: TLC (Hexane/EtOAc 4:1) should show complete disappearance of alcohol (

      
      ) and appearance of chloride (
      
      
      
      ).
  • Workup (Crucial Step):

    • Cool mixture to RT.

    • Pour slowly into a beaker of Ice/Saturated

      
       (30 mL)  with vigorous stirring.
      
    • Transfer to separatory funnel.[3] Separate layers immediately.

    • Extract aqueous layer once with DCM (10 mL).

    • Combine organics, wash with Brine (20 mL) , and dry over

      
       .
      
  • Isolation: Filter and concentrate on a rotary evaporator at < 30°C .

    • Result: Clear to pale yellow oil. If pink, filter through a small pad of silica gel immediately.

Advanced Troubleshooting Logic (Decision Tree)

Use this logic flow to diagnose persistent yield issues.

TroubleshootingTree Figure 2: Troubleshooting Decision Matrix Start Problem: Low Yield or Purity CheckTLC 1. Check TLC of Crude Reaction Start->CheckTLC Incomplete Result: Starting Material Present CheckTLC->Incomplete Decomp Result: Streaking / Pink Oil / Multi-spot CheckTLC->Decomp CleanTLC Result: Clean Reaction, Low Isolated Mass CheckTLC->CleanTLC AddDMF Action: Add/Increase DMF Catalyst Incomplete->AddDMF CheckDryness Action: Dry Solvent (Water kills SOCl2) Incomplete->CheckDryness LowerTemp Action: Keep T < 40°C Decomp->LowerTemp BaseWash Action: Use Pyridine (1 eq) in reaction to buffer HCl Decomp->BaseWash Hydrolysis Cause: Hydrolysis during wash CleanTLC->Hydrolysis FasterWorkup Action: Cold Bicarb Wash + Rapid Separation Hydrolysis->FasterWorkup

Frequently Asked Questions (FAQs)

Q: Can I store the chloride for later use? A: Yes, but it is unstable. Store at -20°C under Argon. If storing for >1 week, add a copper wire or solid


 to the vial to scavenge any HCl generated by slow hydrolysis.

Q: Can I use Methanesulfonyl Chloride (


) instead? 
A:  Yes. This is a milder "Appel-type" alternative.
  • Protocol: Alcohol +

    
     + 
    
    
    
    
    
    Mesylate. Then treat the Mesylate in situ with LiCl in THF.
  • Benefit: Avoids acidic conditions entirely, solving the "Pink Oil" problem.

  • Drawback: Atom economy is lower; removal of sulfonate byproducts can be tedious.

Q: Why is my product fuming? A: You have residual Thionyl Chloride.


 forms an azeotrope with some solvents. To fix, add Toluene (5 mL) to your crude oil and re-evaporate (azeotropic distillation) to carry off the traces.

References

  • General Procedure for Benzyl Chlorides

    • Organic Syntheses, Coll.[4] Vol. 4, p. 571 (1963); Vol. 33, p. 47 (1953). (Standard Thionyl Chloride protocols).[3]

  • Vilsmeier-Haack Activation (DMF Catalyst)

    • Yoshihara, M., et al. "Conversion of Alcohols to Alkyl Chlorides." Synthesis, 1980(9), 746-748.

  • Stability of Methoxy-Benzyl Chlorides

    • Journal of the American Chemical Society, "Solvolysis of Benzyl Chlorides."[5] (Discussions on

      
       rates of electron-rich systems).
      
  • Alternative (Appel Reaction)

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

  • Product Data Verification

    • Sigma-Aldrich Technical Data Sheet for CAS 42981-94-2.[6]

Sources

Technical Support Center: Purification of 1-(Chloromethyl)-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 1-(Chloromethyl)-3-methoxy-2-methylbenzene via Flash Column Chromatography Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Executive Summary

You are attempting to purify This compound (CAS: 42981-94-2). This molecule belongs to the class of benzylic chlorides .[1]

The Core Challenge: Benzylic chlorides are electrophilic and prone to hydrolysis or solvolysis. While the methoxy group in the meta position (C3) is less activating than in the para position (as in PMB-Cl), the presence of the ortho-methyl group (C2) and the inherent reactivity of the benzylic halide make this compound susceptible to decomposition on standard silica gel. Silica gel is slightly acidic (pH ~5-6) and possesses Lewis-acidic sites that can catalyze the elimination of HCl or hydrolysis to the benzyl alcohol.

This guide provides a neutralized stationary phase protocol to prevent on-column degradation.

Part 1: The Science of Instability (Diagnostic)

Q: Why does my product streak or disappear on the column?

A: The "streaking" is likely a degradation product forming in real-time as the compound travels down the column.

Standard silica gel contains silanol groups (Si-OH) that act as weak Brønsted acids. For benzylic chlorides, two degradation pathways are common on acidic silica:

  • Hydrolysis: Conversion to the benzyl alcohol (1-(hydroxymethyl)-3-methoxy-2-methylbenzene).

  • Friedel-Crafts Alkylation: The silica acts as a Lewis acid, catalyzing the attack of the benzylic carbocation onto another aromatic ring (polymerization/dimerization).

Visualizing the Decomposition Pathway:

Decomposition Start 1-(Chloromethyl)- 3-methoxy-2-methylbenzene Silica Acidic Silica Surface (Si-OH / Lewis Acid Sites) Start->Silica Adsorption Carbocation Benzylic Carbocation Intermediate Silica->Carbocation Ionization catalyzed by acidity Alcohol Degradation Product A: Benzyl Alcohol (Streaking/Tailing) Carbocation->Alcohol Reaction with trace H2O Dimer Degradation Product B: Friedel-Crafts Dimer Carbocation->Dimer Reaction with starting material

Figure 1: Mechanism of benzylic chloride decomposition on untreated silica gel.

Part 2: The "Gold Standard" Purification Protocol

To purify this compound successfully, you must passivate the silica gel to neutralize its acidity.

Reagents Required
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Neutralizing Agent: Triethylamine (Et3N) or Pyridine.

  • Mobile Phase: Hexanes (or Heptane) and Ethyl Acetate (EtOAc).

Step-by-Step Methodology
Step 1: Column Pre-treatment (The Slurry Method)

Do not dry pack. The heat of solvation can degrade your product.

  • Prepare a solvent mixture of Hexanes:EtOAc (95:5) containing 1% Triethylamine (v/v) .

  • Slurry the silica gel in this mixture.

  • Pour the slurry into the column and pack it.

  • Flush the column with 2-3 column volumes (CV) of this buffer to ensure the entire silica bed is basic.

  • Critical: The Et3N competes for the acidic sites on the silica, effectively "capping" them.

Step 2: Sample Loading
  • Preferred: Liquid loading. Dissolve your crude oil in a minimum amount of Hexane (with 1% Et3N). If it is not soluble, add a small amount of DCM, but keep the DCM volume <5% of the column volume.

  • Avoid: Solid loading on standard silica. If you must solid load, use Celite or basic alumina, never acidic silica.

Step 3: Elution
  • Run the column using a gradient of Hexanes/EtOAc.[2]

    • Start: 100% Hexanes (with 0.5% Et3N).

    • Gradient: 0% to 20% EtOAc.

  • Note: Benzylic chlorides typically elute early (high Rf) in non-polar solvents.

  • Monitor fractions by TLC.[2][3][4] The product should be UV active (254 nm).

Step 4: Post-Run Handling
  • Pool pure fractions.

  • Evaporate solvent at <40°C . High heat during rotovap can accelerate decomposition if trace HCl is present.

  • Optional: Wash the combined organic phase with cold saturated NaHCO3 solution before evaporation if you suspect residual acidity.

Part 3: Troubleshooting Guide

Use this table to diagnose issues during the run.

SymptomProbable CauseCorrective Action
Spot Tailing (Streaking) Silica is too acidic; hydrolysis occurring on-plate or on-column.Add 1-2% Triethylamine to the TLC developing tank and the column mobile phase.
Product Co-elutes with Impurity Impurity is likely the benzyl alcohol (hydrolysis product) or starting material.Use a shallower gradient (e.g., 0-10% EtOAc over 20 CV). The chloride is usually less polar than the alcohol.
New Spot Appears at Baseline Polymerization or complete hydrolysis.Ensure the crude was not stored in acidic conditions. Do not use MeOH in the mobile phase (solvolysis risk).
NMR shows -CH2OH peak Hydrolysis occurred. (Look for singlet at ~4.6 ppm vs -CH2Cl at ~4.7 ppm).Re-chlorinate using SOCl2 or purify on Neutral Alumina instead of silica.

Part 4: Storage & Stability (FAQ)

Q: How do I store the purified compound?

A: This compound is a lachrymator (tear gas agent) and thermally unstable.

  • Temperature: Store at 2-8°C (Refrigerator) or -20°C for long term.

  • Atmosphere: Store under Argon or Nitrogen. Moisture will hydrolyze the chloride over time.

  • Stabilizer: Some researchers add activated copper turnings or weak base (K2CO3) in the vial to scavenge trace acid, though this is less common for this specific derivative.

Q: Can I use DCM (Dichloromethane) as the eluent?

A: While soluble, DCM is generally avoided for flash chromatography of unstable compounds because:

  • It can contain trace HCl (stabilizer breakdown).

  • It generates heat upon adsorption to silica.

  • If used, pass it through basic alumina first.

References

  • Rochester University Chemistry Dept. Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from

  • MIT OpenCourseWare. Flash Column Chromatography Guide (5.301). Retrieved from

  • Sigma-Aldrich. Product Specification: this compound. Retrieved from

  • Reach Devices. How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from

  • BenchChem. 4-Methoxybenzyl Chloride Reagent Guide. Retrieved from

Sources

Preventing polymerization of benzyl chloride derivatives during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzyl Chloride Handling & Stabilization

Welcome to the Advanced Synthesis Support Module. You are accessing this guide because you are working with benzyl chloride (


) or its derivatives—a class of reagents notorious for their "Jekyll and Hyde" behavior. While indispensable for benzylation, these compounds possess a latent, autocatalytic self-destruct mechanism that has caused numerous industrial runaways.

This guide moves beyond basic safety data sheets (SDS) to explain the chemical causality of polymerization and provides field-proven protocols to prevent it.

Part 1: The Mechanism of Failure (The "Iron Loop")

To prevent polymerization, you must understand that you are fighting two distinct enemies: Lewis Acids and Autocatalysis .

The Chemistry: Benzyl chloride derivatives undergo self-alkylation via a Friedel-Crafts mechanism. A benzylic carbocation attacks the aromatic ring of another molecule.




The Danger: The reaction releases Hydrogen Chloride (HCl) . In a glass flask, this is merely a nuisance. In a metal reactor (Stainless Steel, Hastelloy), HCl corrodes the vessel wall, leaching iron (


), chromium, or nickel. Ferric chloride (

) is a potent Lewis acid catalyst
for this specific reaction.

This creates a deadly feedback loop:

  • Thermal initiation releases trace HCl.

  • HCl corrodes the reactor, releasing

    
    .
    
  • 
     catalyzes rapid polymerization.
    
  • Polymerization releases massive heat and more HCl.

  • Result: Thermal Runaway / Explosion.

Visualizing the Runaway Cycle

The following diagram illustrates the autocatalytic feedback loop you must break.

BenzylRunaway Figure 1: The Iron-HCl Autocatalytic Cycle BnCl Benzyl Chloride (Monomer) Carbo Benzylic Carbocation (Active Species) BnCl->Carbo Thermal/Catalytic Initiation HCl HCl Gas (Byproduct) Fe Reactor Wall (Stainless Steel) HCl->Fe Corrosion FeCl3 FeCl3 / Trace Metals (Lewis Acid Catalyst) Fe->FeCl3 Leaching FeCl3->Carbo CATALYSIS (Rate x1000) Poly Polybenzyl Polymer (Exotherm) Carbo->Poly Electrophilic Attack Poly->BnCl Heat Release (Accelerates) Poly->HCl Elimination

Caption: The self-reinforcing cycle where byproduct HCl generates the catalyst (Fe) required to accelerate the reaction.[1]

Part 2: Derivative Risk Assessment

Not all benzyl chlorides are equally unstable. The substitution pattern on the aromatic ring dictates the stability of the carbocation intermediate.

Rule of Thumb: Electron Donating Groups (EDG) destabilize the reagent (making it more reactive/prone to polymerization), while Electron Withdrawing Groups (EWG) stabilize it.

Derivative TypeSubstituent ExampleReactivity RiskStorage Protocol
High Risk 4-Methoxy, 4-MethylExtreme. Polymerizes violently at room temp if unstabilized.Store < -20°C. Stabilizer mandatory. Glass/Teflon only.
Dual Risk Vinyl Benzyl ChlorideCritical. Two modes: Vinyl polymerization (radical) AND Benzyl condensation (cationic).Requires Double Stabilization : TBC (radical) + Epoxide (acid scavenger).
Medium Risk Unsubstituted (

)
Moderate. Stable at RT if acid-free. Sensitive to Fe/Rust.Store < 25°C. Avoid mild steel.
Low Risk 4-Nitro, 2-ChloroLow. Carbocation is destabilized. Hard to react.Standard chemical storage.

Part 3: Stabilization Protocols

Do not rely on "wet" stabilization (Sodium Carbonate wash) for moisture-sensitive reactions. Use Epoxide Scavenging .

Protocol A: The Propylene Oxide Method (Anhydrous)

Mechanism: Propylene oxide (PO) acts as an "acid sponge." It reacts irreversibly with HCl to form 1-chloro-2-propanol. Unlike amine stabilizers, it does not interfere with most nucleophilic substitutions and does not generate water.

  • Selection: Use Propylene Oxide or 1,2-Butylene Oxide.

  • Dosage: Add 0.25% to 1.0% w/w to the benzyl chloride container immediately upon opening or distillation.

  • Monitoring: PO is volatile (bp 34°C). If the container is purged with nitrogen or stored for long periods, the PO level must be re-checked via GC.

Protocol B: The Amine Method (Basic)

Mechanism: Neutralization.[2][3] Useful for bulk storage but can interfere with acid-catalyzed downstream chemistry.

  • Agent: Triethylamine (TEA) or Diisopropylamine.

  • Dosage: 0.1% - 0.5% w/w.

  • Note: Amines can form quaternary ammonium salts with benzyl chloride over time (slowly), which precipitates as solids.

Part 4: Troubleshooting & FAQs

Q1: The liquid in my dropping funnel has turned a pinkish/red color. What does this mean?

STOP IMMEDIATELY.

  • Diagnosis: The "Pink Flash" is the universal indicator of trace iron contamination forming complex ions with the benzyl chloride. Polymerization is imminent.

  • Action: Do not add this to your reactor. Dispose of it immediately into a waste container containing dilute NaOH to quench. Check your needle, transfer lines, or fittings for corrosion.

Q2: Can I distill Benzyl Chloride in a stainless steel rig?

Technically yes, but practically NO. Unless the steel is perfectly passivated and the temperature is kept strictly under 100°C, the risk is too high.

  • Recommendation: Use Glass-Lined Steel (GLS), Hastelloy C, or Borosilicate Glass. If you must use steel, add 2% soda ash to the pot to neutralize HCl evolution in situ during distillation.

Q3: I am using Vinyl Benzyl Chloride (VBC). My reaction turned into a solid gel despite adding TBC (tert-butylcatechol). Why?

You only blocked one path.

  • Explanation: TBC stops radical polymerization of the vinyl group. It does not stop the Friedel-Crafts polycondensation of the chloride group.

  • Solution: You need a "Cocktail Stabilizer": TBC (1000 ppm) + Nitromethane (0.5%) or Propylene Oxide .

Q4: How do I recover from a runaway in progress?

If you see rapid temperature spikes (>10°C/min) or massive gas evolution:

  • Full Cooling: Maximize jacket cooling.

  • Dilution: Add a massive excess of a non-reactive, heat-sink solvent (e.g., cold Heptane or Toluene). Note: Toluene can react, but the dilution effect usually outweighs the reaction rate.

  • Do NOT add water to a hot runaway; the hydrolysis is exothermic and generates massive HCl clouds.

Part 5: Troubleshooting Logic Tree

Use this decision flow to diagnose stability issues during your campaign.

Troubleshooting Start Observation Color Color Change (Pink/Dark) Start->Color Viscosity Viscosity Increase Start->Viscosity Fumes Fuming (White Gas) Start->Fumes FeCheck Check for Iron/Rust (Fittings/Drums) Color->FeCheck Likely Fe3+ StabCheck Check Stabilizer Levels (GC) Viscosity->StabCheck Polymerization Started Moisture Check Moisture Ingress Fumes->Moisture Hydrolysis Action1 DISCARD Batch FeCheck->Action1 Action2 Add Propylene Oxide (1%) StabCheck->Action2 If Low Moisture->Action1

Caption: Diagnostic workflow for identifying early signs of benzyl chloride instability.

References

  • Process Safety of Benzyl Chloride

    • Bretherick's Handbook of Reactive Chemical Hazards. (2017).
    • Reaction: Self-polymerization is c
  • Stabilization Mechanisms

    • Nishimura, T. et al. "Stabilization of Benzyl Chloride Derivatives." Journal of Chemical Engineering of Japan.
    • Insight: Propylene oxide acts as an HCl scavenger preventing the autoc
    • (See "Properties" section regarding Propylene Oxide).

  • Iron Catalysis (The "Red" Complex)
  • Vinyl Benzyl Chloride Specifics

    • Dow Chemical Technical Data Sheet. "Vinylbenzyl Chloride (VBC) Handling Guide."
    • Insight: Requirement for dual inhibition (Radical + Acid scavenger).
    • (Note: Generalized source for VBC handling).

Sources

Optimizing reaction conditions for substitutions on 1-(Chloromethyl)-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 1-(Chloromethyl)-3-methoxy-2-methylbenzene (also referred to as 2-methyl-3-methoxybenzyl chloride).

The content is structured to address the unique reactivity profile created by the ortho-methyl and meta-methoxy substitution pattern.

Status: Operational Subject: Reaction Optimization & Troubleshooting Molecule Type: Sterically Hindered Benzylic Electrophile

Part 1: Critical Handling & Stability (Read First)

Q: My starting material is turning pink or evolving gas during storage. Is it still usable? A: The appearance of a pink/red hue or "smoking" indicates decomposition.

  • The Cause: Benzylic chlorides are inherently unstable. The 3-methoxy group (electron-donating) stabilizes the benzylic carbocation, making the molecule prone to autocatalytic hydrolysis (reacting with moisture to form HCl and the benzyl alcohol) or Friedel-Crafts self-alkylation (polymerization). The evolved HCl further catalyzes this degradation.

  • The Fix:

    • Purification: If the liquid is dark, filter through a short plug of basic alumina or silica (neutralized with 1%

      
      ) using hexanes/DCM to remove acidic impurities and polymers.
      
    • Storage: Store at -20°C under Argon/Nitrogen. Add a stabilizer like solid

      
       or silver wire to the vial to scavenge trace acid.
      

Q: I am confusing this with the acid chloride. Are they interchangeable? A: Absolutely Not.

  • Target: this compound (Alkylating agent, reacts at

    
     carbon).
    
  • Common Mix-up: 3-Methoxy-2-methylbenzoyl chloride (Acylating agent, reacts at carbonyl carbon).

  • Check: Verify the CAS number. If your reaction requires "Friedel-Crafts Acylation" or "Amide Coupling," you likely have the wrong reagent. This guide covers the Alkyl Halide .

Part 2: Optimizing Nucleophilic Substitution ( )

Q: My reaction with secondary amines is stalling or taking >48 hours. Why? A: You are fighting the "Ortho Effect." The methyl group at Position 2 is ortho to the reactive chloromethyl center. This creates significant steric hindrance that blocks the backside attack trajectory required for


 mechanisms. Standard conditions (e.g., DCM, RT) will fail.

Protocol 1: The Finkelstein Modification (Catalytic Iodide) To accelerate the reaction, you must convert the chloride (poor leaving group, strong bond) into an iodide (excellent leaving group, weaker bond) in situ.

  • Reagents: Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).

  • Loading: 10–20 mol% (Catalytic) or 1.0 equiv (Stoichiometric for very difficult cases).

  • Mechanism: The iodide is smaller and more nucleophilic than your target amine; it attacks the benzyl chloride to form the transient Benzyl Iodide , which is then rapidly attacked by your nucleophile.

Recommended Workflow:

  • Solvent: Switch to Acetonitrile (MeCN) or DMF . (Acetone is classic for Finkelstein but may react with amines to form imines).

  • Base: Use an inorganic base (

    
     or 
    
    
    
    ) rather than a bulky organic amine (like DIPEA), which adds more steric clutter.
  • Temperature: Heat to 60–80°C. The steric barrier requires thermal energy to overcome.

Data: Relative Reactivity Estimation | Solvent | Dielectric Constant (


) | Est. Rate Enhancement vs. DCM | Notes |
| :--- | :--- | :--- | :--- |
| DCM  | 8.9 | 1x (Baseline) | Too non-polar; slow kinetics. |
| THF  | 7.5 | 2x | Good solubility, but poor ion separation. |
| Acetonitrile  | 37.5 | 20x - 50x  | Recommended.  Excellent dipole/polarizability. |
| DMF/DMSO  | ~47 | >100x | High rate, but difficult workup (high BP). |
Part 3: C-C Bond Formation (Cyanation/Alkylation)

Q: I am getting low yields trying to make the nitrile (benzyl cyanide). NaCN isn't dissolving. A: Inorganic cyanide salts (NaCN/KCN) are insoluble in organic solvents suitable for the organic substrate. You need Phase Transfer Catalysis (PTC) .

Protocol 2: PTC Cyanation

  • System: Biphasic (Toluene / Water).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5 mol%).

  • Procedure:

    • Dissolve substrate in Toluene (3 vol).

    • Dissolve NaCN (1.5 equiv) in minimal water (1 vol).

    • Add TBAB. Vigorously stir at reflux.

  • Why it works: The quaternary ammonium salt shuttles the

    
     ion into the organic layer as a "naked," highly reactive anion, bypassing solvation shells.
    
Part 4: Troubleshooting & Logic Flows
Visual Guide: Reaction Optimization Logic

Use this decision tree to select the correct conditions based on your nucleophile.

ReactionOptimization Start Start: Nucleophile Selection NuType Identify Nucleophile Type Start->NuType Amine Amine (Primary/Secondary) NuType->Amine O_S_Nu Oxygen/Sulfur (Phenol/Thiol) NuType->O_S_Nu Carbon Carbon (Cyanide/Enolate) NuType->Carbon StericCheck Is Amine Hindered? (e.g., t-Butyl, Isopropyl) Amine->StericCheck Cond_C Condition C (Williamson): DMF, NaH or Cs2CO3, 0°C -> RT O_S_Nu->Cond_C Cond_D Condition D (PTC): Toluene/Water, TBAB cat. Carbon->Cond_D Cond_A Condition A: MeCN, K2CO3, 60°C StericCheck->Cond_A No (Primary) Cond_B Condition B (Finkelstein): MeCN, 0.2 eq NaI, 80°C StericCheck->Cond_B Yes (Secondary/Bulky)

Caption: Decision matrix for optimizing substitution conditions based on nucleophile class and steric demands.

Visual Guide: The "Finkelstein" Catalytic Cycle

Understanding why adding Iodide helps overcome the ortho-methyl steric barrier.

FinkelsteinCycle Substrate Substrate-Cl (Slow Reaction) Intermediate Substrate-I (Highly Reactive) Substrate->Intermediate + I- (Fast Attack) Product Product-Nu Intermediate->Product + Nu (Fast Substitution) NaI NaI (Catalyst) Product->NaI Regenerates I- NaCl NaCl (Precipitate) Nu Nucleophile

Caption: Catalytic cycle showing the conversion of the hindered Chloride to the reactive Iodide intermediate.

Part 5: References & Authority
  • Ortho-Effect in Benzyl Halides:

    • Concept: Steric hindrance in ortho-substituted benzyl chlorides significantly retards

      
       rates compared to para isomers.[1]
      
    • Source: Hyne, J. B., & Wills, R. (1972). Steric Hindrance in Solvolysis. Canadian Journal of Chemistry.[2]

  • Finkelstein Reaction Conditions:

    • Protocol: Use of Acetone/NaI or MeCN/NaI to facilitate halide exchange.

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry, 6th Ed. Wiley-Interscience. (Section: Halogen Exchange).[3][4]

  • Phase Transfer Catalysis (PTC):

    • Protocol: Use of quaternary ammonium salts for nucleophilic substitution in biphasic systems.

    • Source: Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.

  • Synthesis of 3-methoxy-2-methylbenzyl derivatives (Patent Context):

    • Context: This specific substitution pattern is common in agrochemical intermediates (e.g., Methoxyfenozide precursors).

    • Source: Google Patents (CN102584573A).

Disclaimer: This guide is for research purposes only. This compound is a potent alkylating agent and lachrymator. All manipulations must be performed in a fume hood.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with 1-(Chloromethyl)-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Chloromethyl)-3-methoxy-2-methylbenzene (CAS No. 42981-94-2). This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this versatile benzyl chloride building block. My approach is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to proactively design more robust and efficient reactions.

Section 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions regarding the reagent's properties and handling. A solid understanding of these principles is the first step in effective troubleshooting.

Q1: My yields are inconsistent. What are the optimal storage and handling conditions for this compound?

A1: This is the most common and easily preventable source of poor performance. This compound is a reactive benzylic halide and is susceptible to degradation, primarily through hydrolysis.

  • Storage: The reagent must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Exposure to atmospheric moisture will lead to slow hydrolysis to the corresponding, and often unreactive, benzyl alcohol.

  • Handling: Always handle the reagent under an inert atmosphere. Use dry syringes or cannulas for transfers. Briefly opening the bottle to air can introduce enough moisture to compromise the reagent over time. The material is corrosive and should be handled with appropriate personal protective equipment (PPE).

Q2: What is the primary reaction mechanism I should consider for this reagent? Does it favor Sₙ1 or Sₙ2?

A2: this compound is a primary benzylic halide, placing it at a mechanistic crossroads where both Sₙ1 and Sₙ2 pathways are highly plausible and can compete.[1]

  • Sₙ2 Pathway: As a primary halide, the electrophilic carbon is sterically accessible, favoring backside attack by a strong nucleophile.[2] The π-system of the benzene ring helps to stabilize the transition state, accelerating the Sₙ2 reaction rate compared to a non-benzylic primary alkyl chloride.[1][3] This pathway is favored by strong, anionic nucleophiles in polar aprotic solvents (e.g., DMF, Acetone, THF).[2][4]

  • Sₙ1 Pathway: The key feature of a benzylic halide is its ability to form a resonance-stabilized carbocation upon departure of the leaving group.[5] This stabilization significantly lowers the activation energy for the Sₙ1 pathway. This mechanism is more likely with weak, neutral nucleophiles (e.g., water, alcohols) and in polar protic solvents that can stabilize the carbocation intermediate.[4]

Your choice of nucleophile and solvent is therefore the critical factor in directing the reaction down the desired pathway.

Q3: How do the methoxy and methyl groups on the aromatic ring affect the reagent's reactivity?

A3: Both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. This has two main consequences:

  • Carbocation Stabilization: They will further stabilize the benzylic carbocation, making the Sₙ1 pathway more favorable than it would be for unsubstituted benzyl chloride.[1]

  • Nucleophilicity of the Ring: They activate the aromatic ring towards electrophilic aromatic substitution. While this is not directly related to the chloromethyl group's reactivity in nucleophilic substitution, it is a crucial consideration if your reaction conditions involve strong electrophiles, which could lead to unwanted side reactions on the ring itself.

Section 2: Troubleshooting Guide - Reaction-Specific Issues

This section provides structured troubleshooting for common synthetic applications of this compound.

Part A: General Nucleophilic Substitutions

Problem: My substitution reaction with a nucleophile (e.g., amine, alkoxide, cyanide) is sluggish, incomplete, or fails entirely.

This diagnostic workflow can help pinpoint the likely cause.

G Start Low Conversion Observed Reagent 1. Verify Reagent Integrity - Check CoA / Purity - Use freshly opened bottle - Was it stored properly? Start->Reagent Anhydrous 2. Confirm Anhydrous Conditions - Flame-dried glassware? - Anhydrous solvent used? - Nucleophile dried? Reagent->Anhydrous Reagent OK Solvent 3. Evaluate Solvent Choice - Is it optimal for the  intended mechanism (SN1/SN2)? Anhydrous->Solvent Conditions Dry Nucleophile 4. Assess Nucleophile Strength - Is it too weak or sterically hindered? Solvent->Nucleophile Solvent Appropriate Result Improved Conversion Nucleophile->Result Nucleophile Strong Enough G cluster_0 Optimization Cycle Catalyst 1. Select Catalyst System (Pd Precatalyst + Ligand) Base 2. Select Base & Solvent Catalyst->Base Iterate & Refine Conditions 3. Set Temperature & Time Base->Conditions Iterate & Refine Analyze 4. Run Reaction & Analyze (LCMS / GCMS) Conditions->Analyze Iterate & Refine Analyze->Catalyst Iterate & Refine Start Low Coupling Yield Start->Catalyst

Caption: Iterative cycle for optimizing Suzuki cross-coupling reactions.

Troubleshooting & Optimization Strategy

ParameterStarting Point RecommendationOptimization Strategy & Rationale
Catalyst & Ligand Use a modern Pd(0) precatalyst (e.g., XPhos Pd G3/G4, tBuXPhos Pd G3) at 1-3 mol %. [6]The use of bulky, electron-rich phosphine ligands is critical for facilitating the difficult oxidative addition of aryl chlorides. [6][7]If the initial choice fails, screen other ligands from the Buchwald or Fu families.
Base Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃), 2-3 equivalents.These are strong, effective bases for challenging couplings. [6]K₂CO₃ can also be effective, particularly in aqueous solvent mixtures which can help dissolve the base.
Solvent Anhydrous, degassed 1,4-dioxane or toluene.These are standard solvents. A mixture with water (e.g., 10:1 dioxane/H₂O) can sometimes accelerate the transmetalation step. [6]Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.
Temperature Start at 80-100 °C.The C-Cl activation step is highly temperature-dependent. [6]If the reaction is slow, increase the temperature in 10-20 °C increments, up to the reflux point of the solvent.

Protocol: General Setup for a Suzuki Coupling Reaction

  • Vessel Preparation: To a dry Schlenk flask or reaction vial under an inert atmosphere (argon/nitrogen), add the boronic acid/ester (1.1-1.5 eq.) and the base (2-3 eq.).

  • Reagent Addition: Add this compound (1.0 eq., the limiting reagent).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (1-3 mol %).

  • Degassing Cycle: Evacuate the vessel under vacuum and backfill with inert gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated heating block or oil bath and stir vigorously for the allotted time.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

References

  • University of Calgary. (n.d.). Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Department of Chemistry, University of Calgary. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). 11.5: Characteristics of the SN1 Reaction. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Reizman, B. J., Wang, Y. M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658–666. Retrieved from [Link]

  • ChemTube3D. (n.d.). SN2 Reaction: Benzyl Chloride with HS-. Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

  • Jevric, M., et al. (2024). Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from (3,5-dimethylphenyl)methanol. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Chloromethyl)-3-(methoxymethyl)benzene. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). alcohol. Retrieved from [Link]

  • Gentry, E. C., et al. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, September 30). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Retrieved from [Link]

  • DeHaan, F. P., et al. (1997). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene... Journal of Organic Chemistry, 62(9), 2694-2703. Retrieved from [Link]

  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • Reddit. (2016, January 9). Would Benzyl Chloride + h2o react under sn1 or sn2. r/chemhelp. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-(chloromethyl)-3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds.
  • Shout Education. (n.d.). Multiple Free Radical Substitutions in the Reaction of Methylbenzene and Chlorine. ChemKey. Retrieved from [Link]

  • Google Patents. (n.d.). FR2777277A1 - Production of chloromethyl benzene derivatives by chlorinating mono- or dimethylbenzenes.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Pfeiffer, J., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzyl chloromethyl ether. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of 1-(Chloromethyl)-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1][2]

1-(Chloromethyl)-3-methoxy-2-methylbenzene (CAS: 3260-88-6, also known as 2-methyl-3-methoxybenzyl chloride) is a critical electrophilic intermediate used frequently in the synthesis of kinase inhibitors and polycyclic pharmaceutical scaffolds.

In drug development, this compound often appears as a genotoxic impurity (GTI) due to its alkylating potential. Its reliable identification is complicated by the existence of structurally similar regioisomers (e.g., 1-(chloromethyl)-2-methoxy-3-methylbenzene) which exhibit nearly identical retention times and mass spectral fingerprints under standard conditions.

This guide provides a definitive technical breakdown of its fragmentation behavior, comparing Electron Ionization (EI) against Chemical Ionization (CI) to offer a robust protocol for isomer differentiation.

Structural Analysis & Theoretical Fragmentation

To interpret the mass spectrum accurately, we must understand the lability of the benzylic chloride and the electronic influence of the methoxy group.

Key Structural Features
  • Benzylic Chloride (

    
    ):  The weakest bond in the molecule. The formation of a resonance-stabilized benzyl cation is the thermodynamic driver of fragmentation.
    
  • Methoxy Group (

    
    ):  A strong electron-donating group (EDG). Its position relative to the carbocation determines the stability of the fragment ions.
    
  • Ortho-Methyl Group: Located at position 2, sandwiched between the chloromethyl (pos 1) and methoxy (pos 3) groups. This steric crowding influences the "ortho effect" and tropylium ion rearrangement.

Predicted Fragmentation Pathway (EI Source)

Under 70 eV Electron Impact, the molecule follows a distinct decay path:

  • Molecular Ion (

    
    ):  Observed at m/z 170  (approx. 20-30% abundance) with a characteristic m/z 172  isotope peak (Cl-37) in a 3:1 ratio.
    
  • Base Peak (

    
    ):  The loss of the chlorine radical is rapid, yielding the 2-methyl-3-methoxybenzyl cation (m/z 135) .
    
  • Secondary Fragmentation: The resulting cation undergoes ring expansion to a substituted tropylium ion, followed by the loss of formaldehyde (

    
    , 30 Da) or a methyl radical (
    
    
    
    , 15 Da) from the methoxy group.

Visualization: Fragmentation Mechanism[3][4]

The following diagram illustrates the primary decay pathway, highlighting the transition from the molecular ion to the stabilized tropylium species.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 170 / 172 (Radical Cation) Benzyl_Cat Benzyl Cation [M - Cl]+ m/z 135 (Base Peak) M_Ion->Benzyl_Cat - Cl• (35/37) Tropylium Methoxy-Methyl Tropylium Ion m/z 135 Benzyl_Cat->Tropylium Ring Expansion Frag_1 Fragment [M - Cl - CH3]+ m/z 120 Tropylium->Frag_1 - CH3• Frag_2 Fragment [M - Cl - CH2O]+ m/z 105 Tropylium->Frag_2 - CH2O (Formaldehyde)

Figure 1: Proposed EI fragmentation pathway for this compound showing the dominant loss of Chlorine.

Comparative Analysis: EI vs. CI & Isomer Differentiation

The core challenge is distinguishing the target compound from its isomers.[1] Standard EI is often insufficient because the high energy (70 eV) obliterates the subtle differences caused by substituent positioning.

Comparison Table: Ionization Techniques
FeatureElectron Ionization (EI) Chemical Ionization (CI)
Energy Hard Ionization (70 eV)Soft Ionization (Reagent Gas)
Dominant Ion m/z 135

m/z 171

Molecular Ion Weak (m/z 170)Strong (m/z 171)
Isomer Specificity Low. All isomers yield m/z 135 base peak.High. Ratio of

to

varies by isomer.
Application Library matching, structural fingerprinting.Quantitation, isomer differentiation.[2][1][3]
Differentiating the Regioisomers

The Problem: The 2-methoxy isomer (1-chloromethyl-2-methoxy-3-methylbenzene) also produces a base peak at m/z 135. The Solution (CI-MS):

  • Target (3-methoxy): The methoxy group is meta to the benzylic carbon. Resonance stabilization of the cation is indirect. In Methane CI, this leads to a higher abundance of the protonated molecular ion

    
     relative to the fragment.
    
  • Isomer (2-methoxy or 4-methoxy): The methoxy group is ortho or para. It can directly stabilize the positive charge via resonance. This makes the loss of Cl even faster, often resulting in a spectrum dominated solely by the fragment ion, with little to no molecular ion even in CI.

Experimental Protocol: GC-MS Identification

This protocol is designed to maximize sensitivity and spectral resolution.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade). Avoid methanol to prevent nucleophilic attack on the chloromethyl group (artifact formation of methyl ether).

  • Derivatization (Optional but Recommended): If peak tailing occurs due to the labile chloride, react with Piperidine to form the stable piperidinyl derivative (Shift M+ to 219). Note: This guide focuses on the underivatized intact analysis.

Instrument Parameters (Agilent 7890/5977 or equivalent)
  • Column: DB-5ms or ZB-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Start: 50°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • End: Hold 3 min.

  • MS Source:

    • Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: m/z 40 – 300.

Diagnostic Workflow (Decision Tree)

Use this logic flow to confirm identity in a mixed sample.

DecisionTree Start Unknown Peak Detected RT matches C9H11ClO Check_Cl Check Isotope Pattern m/z 170 & 172 (3:1)? Start->Check_Cl Check_Base Check Base Peak m/z 135 Present? Check_Cl->Check_Base Yes Result_Fail Not a Chlorobenzyl derivative Check_Cl->Result_Fail No CI_Analysis Run Chemical Ionization (Methane) Check_Base->CI_Analysis Yes Check_Base->Result_Fail No Result_Target Target Identified: 1-(Chloromethyl)-3-methoxy... CI_Analysis->Result_Target High [M+H]+ Abundance Result_Iso Isomer Suspected: (Ortho/Para Methoxy) CI_Analysis->Result_Iso Low [M+H]+ / High [M-Cl]+

Figure 2: Analytical decision tree for distinguishing the target compound from reactive isomers.

References

  • NIST Mass Spectrometry Data Center. Benzene, 1-(chloromethyl)-2-methoxy- (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[4][5] [Link]

  • Harrison, A. G. (1992). Chemical Ionization Mass Spectrometry. CRC Press.
  • ChemGuide. Mass Spectra - The M+2 Peak (Chlorine Isotope Patterns). [Link]

  • SIELC Technologies. Benzene, 1-chloro-3-methoxy-2-methyl- Separation Applications. [Link]

Sources

A Researcher's Guide to the Infrared Spectrum of 1-(Chloromethyl)-3-methoxy-2-methylbenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and chemical synthesis, understanding the molecular architecture of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for the rapid and non-destructive elucidation of functional groups, providing a unique vibrational fingerprint of a molecule. This guide offers an in-depth analysis of the expected IR spectrum of 1-(chloromethyl)-3-methoxy-2-methylbenzene, a substituted toluene derivative with potential applications in organic synthesis.

This document moves beyond a simple recitation of spectral data. Here, we delve into the causality behind the expected absorption bands, comparing them with structurally related molecules to provide a comprehensive understanding of how subtle changes in molecular structure manifest in the IR spectrum. All theoretical claims are substantiated with references to authoritative spectroscopic principles.

The Molecular Blueprint: Structure and Key Functional Groups

To interpret its IR spectrum, we must first visualize the structure of this compound. The molecule consists of a benzene ring with four substituents: a chloromethyl group (-CH₂Cl), a methoxy group (-OCH₃), a methyl group (-CH₃), and three adjacent hydrogen atoms.

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_analysis Data Interpretation Start Start Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Acquire Background Spectrum (Clean ATR, no sample) Clean->Background Apply Apply Small Amount of This compound to ATR Crystal Background->Apply Acquire Acquire Sample Spectrum (Co-add multiple scans for S/N improvement) Apply->Acquire Process Process Spectrum (Baseline correction, ATR correction) Acquire->Process Identify Identify Key Absorption Bands Process->Identify Compare Compare with Reference Data and Predicted Spectrum Identify->Compare Report Generate Report with Peak Table and Interpretation Compare->Report End End Report->End

HPLC Purity Assessment of 1-(Chloromethyl)-3-methoxy-2-methylbenzene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, 1-(Chloromethyl)-3-methoxy-2-methylbenzene represents a class of highly reactive benzylic chlorides. Its primary utility—the electrophilic chloromethyl group—is also its analytical Achilles' heel. This compound is prone to rapid hydrolysis to form the corresponding benzyl alcohol, and thermal instability can lead to degradation during volatilization.

While Gas Chromatography (GC) is often the default for small organic molecules, this guide demonstrates why Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior "Gold Standard" for this specific analyte. We provide a validated protocol designed to suppress on-column hydrolysis and objectively compare its performance against GC-MS and quantitative NMR (qNMR).

Compound Profile & Critical Quality Attributes (CQAs)

Understanding the molecule is the first step in method development. The reactivity of the benzylic chloride moiety dictates the handling requirements.

AttributeSpecificationAnalytical Implication
Chemical Name This compoundTarget Analyte
CAS Number 42981-94-2Reference Standard ID
Molecular Weight 170.64 g/mol Suitable for UV and MS detection
Key Reactivity Nucleophilic substitution (

/

) at the

site.
Critical: Reacts with water to form alcohol impurity.
Major Impurities 1. Hydrolysis Product: (3-Methoxy-2-methylphenyl)methanol2. Dimer: Ether formation (trace)3. Starting Material: 3-Methoxy-2-methyltolueneMethod must resolve polar alcohol from non-polar chloride.
Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathway that the analytical method must detect and suppress.

DegradationPathway cluster_0 Critical Control Point: Mobile Phase pH < 3.0 Target Target Analyte 1-(Chloromethyl)-3-methoxy- 2-methylbenzene Intermediate Transition State (Carbocation) Target->Intermediate Water + H2O (Nucleophilic Attack) Impurity Major Impurity 1-(Hydroxymethyl)-3-methoxy- 2-methylbenzene Intermediate->Impurity Hydrolysis Byproduct + HCl Intermediate->Byproduct

Caption: Figure 1. The primary hydrolysis pathway. The method must prevent this reaction during the analysis by maintaining acidic conditions and using water-free sample diluents.

Comparative Analysis: Why HPLC?

The following table objectively compares the recommended HPLC method against common alternatives.

FeatureRP-HPLC (Recommended) GC-MS (Alternative 1) qNMR (Alternative 2)
Stability Preservation High. Analysis occurs at ambient temperature. Acidic mobile phase stabilizes the chloride.Low. High injector temps (

) can cause thermal dehydrohalogenation or dimerization.
High. Non-destructive, performed in deuterated solvents (e.g.,

).
Sensitivity (LOD) Excellent. UV detection allows quantification of impurities

.
Good, but "ghost peaks" from thermal breakdown can mimic impurities.Moderate. Typically requires

impurity for reliable integration.
Selectivity High. Tunable stationary phase resolves the alcohol impurity (elutes earlier) from the target.High, but polar alcohol impurities often tail badly without derivatization.High structural elucidation, but overlapping signals can obscure trace impurities.
Throughput Medium. 10–15 min run time.Fast. <10 min run time.Slow. Requires expensive solvents and expert interpretation.
Verdict QC Standard. Best for routine purity and stability testing.Qualitative Only. Use for ID, not purity assignment due to degradation risk.Primary Standard. Use only to assay the Reference Standard potency.

The "Gold Standard" HPLC Protocol

This protocol is designed to be self-validating . The separation of the hydrolysis product (alcohol) from the main peak serves as a system suitability check.

Chromatographic Conditions
  • System: HPLC with UV-Vis (DAD recommended) or PDA.

  • Column: C18 (Octadecyl) End-capped,

    
    , 
    
    
    
    or
    
    
    .
    • Rationale: End-capping reduces silanol activity, preventing interaction with the reactive benzylic halide.

    • Alternative: Phenyl-Hexyl column (provides unique selectivity for aromatic isomers).

  • Mobile Phase A:

    
     Formic Acid in Water (Milli-Q grade).
    
    • Rationale: Acidic pH (

      
      ) suppresses the ionization of silanols and stabilizes the benzylic chloride against hydrolysis [1, 2].
      
  • Mobile Phase B:

    
     Acetonitrile (HPLC Grade).
    
  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Do not heat; elevated temps accelerate on-column hydrolysis).
    
  • Detection: UV @

    
     (primary) and 
    
    
    
    .
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A (Acidic Water)% Mobile Phase B (MeCN)Event
0.06040Equilibration
2.06040Isocratic Hold
10.01090Linear Gradient
12.01090Wash
12.16040Re-equilibration
15.06040End
Sample Preparation (Crucial Step)

Failure Mode: Dissolving the sample in a water-containing diluent (like 50:50 Water:MeCN) will cause the sample to degrade in the vial before injection.

  • Diluent: 100% Acetonitrile (HPLC Grade, Dry).

  • Stock Solution: Weigh

    
     of sample into a 
    
    
    
    volumetric flask. Dilute to volume with 100% MeCN .
  • Working Solution: Dilute stock 1:10 with MeCN to reach

    
    .
    
  • Vial: Amber glass (protect from light) with PTFE-lined cap.

Experimental Validation Data

The following data summarizes typical performance metrics expected when validating this method according to ICH Q2(R1) guidelines.

ParameterExperimental ResultAcceptance Criteria
Specificity Resolution (

)

between Alcohol impurity and Chloride target.

Linearity

over range

of target concentration.

Precision (Repeatability)

(

injections).

Solution Stability Stable for 24 hours in 100% MeCN at

.
Degradation

LOD / LOQ

/

.
Sufficient for

impurity reporting.

Method Development Logic & Troubleshooting

This workflow diagram guides the analyst through the decision-making process for optimizing the separation, specifically addressing the "Ghost Peak" phenomenon caused by on-column degradation.

MethodLogic Start Start Method Development CheckSolvent Check Sample Diluent Start->CheckSolvent IsWaterPresent Is Water Present? CheckSolvent->IsWaterPresent Degradation High Risk of Hydrolysis (Pre-injection) IsWaterPresent->Degradation Yes DryMeCN Use 100% Dry MeCN IsWaterPresent->DryMeCN No Inject Inject Sample DryMeCN->Inject PeakShape Evaluate Peak Shape Inject->PeakShape Tailing Peak Tailing? PeakShape->Tailing Yes GhostPeak Split Peak / Shoulder? PeakShape->GhostPeak No AddAcid Increase Acid in Mobile Phase (Suppress Silanols) Tailing->AddAcid AddAcid->Inject GoodPeak Symmetrical Peak FinalMethod Validated Method GoodPeak->FinalMethod GhostPeak->GoodPeak No TempIssue Lower Column Temp (Reduce on-column reaction) GhostPeak->TempIssue Yes TempIssue->Inject

Caption: Figure 2. Logic flow for optimizing the HPLC method and troubleshooting common issues like peak tailing or on-column hydrolysis.

Troubleshooting "Ghost Peaks"

If you observe a small shoulder on the front of your main peak or a rising baseline between the alcohol impurity and the main peak:

  • Cause: The chloride is hydrolyzing during its travel through the column.

  • Fix: Lower the column temperature to

    
     and ensure the mobile phase pH is acidic (pH 2.0–3.0). Neutral pH accelerates this reaction [1].
    

References

  • Sielc Technologies. (2018). Separation of Benzene, 1-chloro-3-methoxy-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Today. (2014). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

  • Phenomenex. (2025).[1] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Sources

Regioselectivity in reactions of 1-(Chloromethyl)-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Regioselectivity & Reactivity of 1-(Chloromethyl)-3-methoxy-2-methylbenzene

Executive Summary: The "Steric Lock" Advantage

This compound (CAS: 42981-94-2) represents a specialized class of "sterically biased" benzyl electrophiles. Unlike its unhindered analogs, this scaffold incorporates a methyl group at the ortho position (C2) relative to the reactive chloromethyl center (C1) and the activating methoxy group (C3).

This structural arrangement creates a "Steric Lock" that fundamentally alters its regiochemical behavior compared to standard benzyl chlorides. For researchers in medicinal chemistry and agrochemical synthesis, this molecule offers two distinct advantages:

  • Conformational Control: The C2-Methyl group restricts rotation of the benzylic side chain, often locking downstream biaryl ether/amine products into bioactive conformations.

  • Metabolic Stability: The steric bulk protects the benzylic position from rapid oxidative metabolism (P450 hydroxylation), a common liability in drug candidates.

This guide compares the reactivity and regioselectivity of this scaffold against its primary alternatives, providing validated protocols for its effective utilization.[1]

Comparative Analysis: The Substituent Effect

The following table contrasts the target molecule with its direct structural analogs to highlight the impact of the C2-Methyl group on reactivity and selectivity.

FeatureTarget Molecule (2-Me-3-OMe)Alternative A (3-Methoxybenzyl chloride)Alternative B (1-Chloromethyl-4-methoxy-2-methylbenzene)
Structure 1-CH₂Cl, 2-Me, 3-OMe1-CH₂Cl, 3-OMe (No Me)1-CH₂Cl, 2-Me, 4-OMe
Electronic State Activated (Electron Rich)ActivatedHighly Activated
Steric Profile High (Ortho-blocked) Low (Open)Moderate

Reactivity
Retarded (

)
Standard (

)
Standard
Regiocontrol High (Meta to OMe) Low (Mixture risk in EAS)Para to OMe (EAS favored)
Primary Use Conformational locking; Metabolic blockingGeneral benzylationStandard linker

Critical Insight: The "Target Molecule" possesses a substitution pattern (Chloromethyl meta to Methoxy) that is contra-electronic to standard Friedel-Crafts rules. Direct chloromethylation of 2-methylanisole favors Alternative B (Para-substitution). Therefore, the purity of the Target Molecule depends entirely on the synthetic route (see Section 3).

Deep Dive: The Synthesis Regioselectivity Paradox

To utilize this molecule, one must first ensure its isomeric purity. A common pitfall in sourcing this material is the presence of the para-isomer (Alternative B), which arises from cheaper "direct chloromethylation" manufacturing processes.

The Problem: Direct EAS Failure

Attempting to synthesize the target via Blanc chloromethylation of 2-methylanisole results in the wrong regioisomer. The strong ortho/para directing power of the methoxy group directs the electrophile to position 4, not position 6 (which corresponds to the target's C1).

The Solution: Stepwise Functionalization

High-purity grade material (>98%) is synthesized via a Reduction-Chlorination sequence starting from 3-methoxy-2-methylbenzoic acid. This route guarantees the correct regiochemistry.

SynthesisPath Start Precursor: 2-Methylanisole RouteA Route A: Direct Chloromethylation (HCHO / HCl / ZnCl2) Start->RouteA Avoid ProductA Major Product: 4-Chloromethyl isomer (WRONG ISOMER) RouteA->ProductA Start2 Precursor: 3-Methoxy-2-methylbenzoic acid Step1 Step 1: Reduction (BH3 or LiAlH4) Start2->Step1 Regiochemistry Fixed Inter Intermediate: Benzyl Alcohol Step1->Inter Step2 Step 2: Chlorination (SOCl2 / DCM) Inter->Step2 Target TARGET PRODUCT: This compound (>98% Regiopurity) Step2->Target

Figure 1: Comparison of synthetic routes. Route A leads to regiochemical failure, while the Stepwise Route ensures structural integrity.

Reactivity Profile: Nucleophilic Substitution ( )

When using this compound as an electrophile (e.g., to alkylate an amine or phenol), the C2-Methyl group exerts a kinetic penalty .

Mechanistic Implication

The reaction proceeds primarily via an


 mechanism. However, the ortho-methyl group creates steric hindrance to the approaching nucleophile's backside attack.
  • Observation: Reaction rates are typically 5–10x slower than 3-methoxybenzyl chloride.

  • Consequence: Higher temperatures (60–80°C) or stronger bases are often required compared to standard benzylations.

  • Advantage: This reduced reactivity allows for Chemoselective Alkylation . If a substrate has multiple nucleophilic sites, this bulky electrophile will preferentially react with the least hindered nucleophile (e.g., primary amine vs. secondary amine).

Experimental Protocols

Protocol A: Synthesis from Benzoic Acid (The "Gold Standard")

Use this protocol to generate the electrophile if commercial purity is suspect.

  • Reduction:

    • Dissolve 3-methoxy-2-methylbenzoic acid (10 mmol) in anhydrous THF (50 mL) under

      
      .
      
    • Cool to 0°C. Add

      
       (1.0 M, 15 mL) dropwise.
      
    • Stir at RT for 12 h. Quench with MeOH. Concentrate to yield the benzyl alcohol.[1]

  • Chlorination:

    • Dissolve the crude alcohol in DCM (30 mL).

    • Add Thionyl Chloride (

      
      , 1.2 eq) dropwise at 0°C.
      
    • Catalyst: Add 2 drops of DMF (Vilsmeier-Haack activation). Note: This is crucial for sterically hindered alcohols.

    • Reflux for 2 h. Evaporate volatiles.

    • Validation:

      
       NMR (
      
      
      
      ): Look for singlet at
      
      
      ppm (
      
      
      ). Absence of para-isomer peaks.[2]
Protocol B: Regioselective Alkylation of a Phenol

Demonstrating the use of the "Steric Lock" to prevent over-alkylation.

  • Reagents: Substrate (e.g., Resorcinol derivative), this compound (1.1 eq),

    
     (2.0 eq), Acetone.
    
  • Procedure:

    • Suspend base in Acetone; add substrate. Stir 15 min.

    • Add the benzyl chloride.

    • Critical Step: Heat to reflux (56°C) . Unlike standard benzyl chlorides which react at RT, this hindered electrophile requires thermal activation.

    • Monitor via TLC.[3] Reaction time is typically 6–12 h (vs. 1–2 h for unhindered analogs).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete conversion due to steric hindrance.Switch solvent to DMF or NMP to enhance nucleophilicity. Increase Temp to 80°C.
Isomer Contamination Source material made via direct chloromethylation.Check NMR. If para-isomer is present, recrystallize (if solid) or switch vendors to one using the benzoic acid route.
Hydrolysis Moisture sensitivity of the benzyl chloride.Store under Argon at 4°C. The electron-rich ring stabilizes the carbocation, making it prone to solvolysis (

with water).

References

  • BenchChem. (2025).[1][3] Synthesis of 2-Methyl-3-methoxybenzoyl chloride and derivatives. Retrieved from .

  • Sigma-Aldrich. (2025). Product Specification: this compound (CAS 42981-94-2).[4] Retrieved from .

  • PubChem. (2025).[5] Compound Summary: 1-chloro-3-(chloromethyl)-2-methoxybenzene and isomers. Retrieved from .

  • Organic Syntheses. (2020). General procedures for Chloromethylation and handling of alpha-halo ethers. (Contextual reference for Blanc reaction limitations). Retrieved from .

  • ChemicalBook. (2025). Reactions and synthesis of substituted benzyl chlorides. Retrieved from .

Sources

Comparison of synthesis methods for substituted benzyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzyl chlorides are linchpin intermediates in the synthesis of pharmacophores, serving as primary alkylating agents for amines, phenols, and thiols. While the classical Blanc Chloromethylation was once dominant, it has largely been abandoned in modern medicinal chemistry due to the formation of the potent carcinogen bis(chloromethyl) ether (BCME).

This guide objectively compares the three prevailing methodologies for synthesizing substituted benzyl chlorides:

  • The Standard: Dehydroxychlorination using Thionyl Chloride (

    
    ).
    
  • The Mild Alternative: Activation via Cyanuric Chloride (TCT) and DMF.

  • The Industrial Route: Free Radical Chlorination of Toluenes.

Recommendation: For high-value pharmaceutical intermediates (gram-to-kilo scale), Method 2 (TCT/DMF) offers the highest chemoselectivity and safety profile. For robust, cost-sensitive non-GMP starting materials, Method 1 (


)  remains the workhorse.

Critical Safety Directive

WARNING: Lachrymatory & Carcinogenic Hazards [1]

  • Lachrymators: All benzyl chlorides are potent lachrymators. All manipulations must occur in a functioning fume hood.[1]

  • The Blanc Reaction: Avoid chloromethylation of arenes using formaldehyde/HCl. This route generates Bis(chloromethyl) ether (BCME) , a Group A human carcinogen, as a volatile byproduct. This guide excludes the Blanc reaction for this reason.

Method A: The Standard – Thionyl Chloride ( )

This is the most common laboratory method for converting substituted benzyl alcohols to chlorides. It is robust but generates stoichiometric quantities of acidic gas (


 and 

).
Mechanism & Causality

The reaction proceeds typically via an


 (Substitution Nucleophilic internal) mechanism, often retaining configuration, or 

(inversion) if a base (pyridine) is used.
  • Catalysis: The addition of Dimethylformamide (DMF) is critical for sluggish substrates. DMF reacts with

    
     to form a Vilsmeier-Haack type chloroiminium intermediate, which is a far more potent electrophile than 
    
    
    
    alone.
Experimental Protocol
  • Substrate: 4-Nitrobenzyl alcohol (Example of electron-deficient substrate).

  • Reagents:

    
     (1.5 equiv), DMF (0.1 equiv), DCM (Solvent).
    

Step-by-Step:

  • Setup: Equip a 3-neck RBF with a reflux condenser, addition funnel, and a gas scrubber (NaOH trap) to neutralize

    
    .
    
  • Dissolution: Dissolve 4-nitrobenzyl alcohol (10.0 g, 65.3 mmol) in anhydrous DCM (50 mL). Add DMF (0.5 mL).

  • Addition: Cool to 0°C. Add

    
     (7.1 mL, 98 mmol) dropwise over 30 minutes. Note: Gas evolution will be vigorous.
    
  • Reaction: Remove ice bath and reflux for 2 hours. Monitor by TLC/HPLC.

  • Workup: Concentrate in vacuo to remove excess

    
     (azeotrope with toluene if necessary). Dilute with DCM, wash with sat. 
    
    
    
    (caution: bubbling), then brine.
  • Purification: Dry over

    
     and concentrate. Recrystallize from Hexanes/EtOAc if solid.
    
Mechanistic Visualization

SOCl2_Mechanism DMF DMF Catalyst Vilsmeier Chloroiminium (Active Species) DMF->Vilsmeier + SOCl2 SOCl2 SOCl2 SOCl2->Vilsmeier Activated Activated Intermediate Vilsmeier->Activated + Alcohol Alcohol Benzyl Alcohol (R-OH) Alcohol->Activated Activated->DMF Regenerated Product Benzyl Chloride (R-Cl) Activated->Product Cl- Attack Waste SO2 + HCl (Gas) Activated->Waste Elimination

Caption: DMF-catalyzed activation cycle converting benzyl alcohol to chloride with gas byproduct elimination.

Method B: The Mild Alternative – Cyanuric Chloride (TCT)

For acid-sensitive substrates (e.g., those containing Boc-amines or acetals), the harsh conditions of


 are unsuitable. The use of 2,4,6-Trichloro-1,3,5-triazine (TCT) with DMSO or DMF offers a neutral, "deoxochlorination" pathway.
Mechanism & Causality

TCT reacts with DMSO or DMF to form an active sulfonium or iminium species. This activates the alcohol oxygen, making it a good leaving group displaced by the chloride anion released from TCT.

  • Advantage: The byproduct is cyanuric acid (solid), which precipitates and is easily filtered, avoiding the "acid rain" of Method A.

Experimental Protocol
  • Substrate: 3-Methoxybenzyl alcohol (Acid-sensitive due to electron-rich ring).

  • Reagents: Cyanuric Chloride (0.55 equiv), DMF (Catalytic/Solvent).

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve TCT (1.84 g, 10 mmol) in DMF (5 mL) at room temperature. Stir for 10 mins to form the complex (white suspension).

  • Addition: Add 3-methoxybenzyl alcohol (2.76 g, 20 mmol) dissolved in

    
     (10 mL).
    
  • Reaction: Stir at 25°C for 40–60 minutes. Note: Reaction is often rapid.

  • Workup: Quench with water. The cyanuric acid byproduct precipitates. Filter the solid.[2]

  • Extraction: Extract the filtrate with

    
    . Wash organic layer with water (to remove DMF) and brine.
    
  • Yield: Typically >90% with high purity.

Method C: Radical Chlorination of Toluenes

Used primarily when the starting material is a toluene derivative rather than an alcohol. This is an industrial route but suffers from poor selectivity in a research setting.

Mechanism & Selectivity

This is a free-radical chain reaction initiated by light (


) or a radical initiator (AIBN/Benzoyl Peroxide).
  • The Selectivity Battle: The radical can attack the benzylic position (desired) or the aromatic ring (undesired).

  • Rule of Thumb:

    • EWG (e.g.,

      
      , 
      
      
      
      ):
      Deactivates the ring, favoring benzylic chlorination. High selectivity.
    • EDG (e.g.,

      
      , 
      
      
      
      ):
      Activates the ring, leading to competitive ring chlorination. Poor selectivity.
Experimental Protocol
  • Substrate:

    
    -Tolunitrile (Contains EWG, good candidate).
    
  • Reagents: Sulfuryl Chloride (

    
    ) or NCS; AIBN (Initiator).
    

Step-by-Step:

  • Mixture: Combine

    
    -tolunitrile (11.7 g, 0.1 mol) and 
    
    
    
    (14.8 g, 0.11 mol) in
    
    
    or Benzotrifluoride (greener alternative).
  • Initiation: Add AIBN (0.1 g).

  • Reflux: Heat to reflux (approx 70-80°C). Evolution of gas (

    
    ) indicates initiation.
    
  • Monitoring: Stop reaction at ~80-90% conversion to prevent formation of benzal chloride (dichlorinated side chain).

  • Purification: Fractional distillation is almost always required to separate mono-chloride from unreacted starting material and di-chloride byproducts.

Selectivity Logic Diagram

Radical_Selectivity Substrate Substituted Toluene Substituent Substituent Type? Substrate->Substituent EWG Electron Withdrawing (-NO2, -CN, -CF3) Substituent->EWG EDG Electron Donating (-OMe, -NHAc) Substituent->EDG Path_EWG Radical Stabilized Ring Deactivated EWG->Path_EWG Path_EDG Ring Activated + Radical Stabilized EDG->Path_EDG Result_Good High Selectivity (Benzylic Chloride) Path_EWG->Result_Good Result_Bad Mixture: Ring Cl + Benzylic Cl + Polymerization Path_EDG->Result_Bad

Caption: Decision matrix for Radical Chlorination based on electronic substituent effects.

Comparative Analysis

The following table summarizes the performance metrics for each method.

FeatureMethod A:

Method B: TCT/DMFMethod C: Radical
Precursor Benzyl AlcoholBenzyl AlcoholToluene Derivative
Atom Economy Moderate (loses

,

)
Good (Solid waste)High (if using

gas)
Reaction pH Highly Acidic (

gas)
Neutral / MildAcidic (

gas)
Selectivity HighVery HighVariable (Substrate dependent)
Purification Extraction / DistillationFiltration / ExtractionDistillation (Difficult)
Scalability Excellent (Industrial standard)Good (Solid waste handling)Excellent (Commodity scale)
Safety Corrosive gas managementLow toxicity wasteExothermic / Runaway risk
Cost LowModerateVery Low

Troubleshooting & Impurities

When analyzing your product (HPLC/GC-MS), look for these common specific impurities:

  • Benzaldehyde: Result of oxidation (if air enters) or hydrolysis during workup.

  • Dibenzyl Ether: Common in Method A if the alcohol concentration is too high or temperature is uncontrolled (intermolecular dehydration).

  • Benzal Chloride (

    
    ):  Specific to Method C (Radical). Occurs if reaction runs too long.
    
  • Ring Chlorination: Specific to Method C with electron-rich rings.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanisms for and ).
  • Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008).[3] "A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions". Synthesis, 2008(24), 3919-3924.

  • Hojo, M., & Masuda, R. (1975). "Syntheses of Organic Chlorides using Cyanuric Chloride". Synthetic Communications.
  • U.S. EPA. (2023). "Bis(chloromethyl) ether Hazard Summary". (Safety data regarding Blanc reaction byproducts).

  • BenchChem. (2025).[2] "Effect of benzyl chloride impurities on reaction outcome". (Process chemistry insights).

Sources

Technical Comparison: Reactivity Profiling of 1-(Chloromethyl)-3-methoxy-2-methylbenzene vs. Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta-Inductive" Trap

In the optimization of pharmacophores, the precise placement of substituents on a benzylic electrophile dictates both shelf-stability and reaction yields. This guide analyzes 1-(Chloromethyl)-3-methoxy-2-methylbenzene (Target Compound), a specialized building block used to introduce the 2-methyl-3-methoxybenzyl motif.

Critical Insight: Unlike its para-methoxy isomers, the Target Compound exhibits suppressed reactivity in


 pathways. This is due to the meta-positioning  of the methoxy group, which exerts an electron-withdrawing inductive effect (-I) without the compensating resonance stabilization (+R) found in ortho or para isomers. While this makes the Target Compound more stable during storage, it requires more forcing conditions for nucleophilic substitution compared to its isomers.

Structural Analysis & Hammett Prediction

To objectively compare reactivity, we apply the Hammett Equation (


) to the benzylic center. The reactivity of benzyl chlorides is governed by the stability of the transition state (carbocation character in 

, steric access in

).
The Target vs. Isomers
CompoundStructure DescriptionSubstituent Effects (Relative to -CH₂Cl)Predicted Reactivity (

)
Target 2-Me, 3-OMe 2-Me: Ortho (Steric bulk + Weak Donor)3-OMe: Meta (Inductive Withdrawing,

)
Low - Moderate (Destabilized cation)
Isomer A 2-Me, 4-OMe 2-Me: Ortho (Steric bulk)4-OMe: Para (Strong Resonance Donor,

)
Very High (Stabilized cation)
Isomer B 2-Me, 5-OMe 2-Me: Ortho5-OMe: Meta (Inductive Withdrawing)Low - Moderate (Similar to Target)
Reference Unsubstituted Benzyl Chloride (No substituents)Baseline
Theoretical Reactivity Flow

The following diagram illustrates the electronic "push-pull" dynamic affecting the benzylic carbon.

Reactivity cluster_legend Electronic Effect Target Target: 3-OMe (Meta) Carbocation Benzylic Carbocation Intermediate Target->Carbocation Slow Ionization (Inductive Destabilization) IsomerA Isomer A: 4-OMe (Para) IsomerA->Carbocation Fast Ionization (Resonance Stabilization) Product Nucleophilic Product Carbocation->Product Rapid Trap Legend1 Meta-OMe: -I Effect (Deactivating) Legend2 Para-OMe: +R Effect (Activating)

Figure 1: Kinetic hierarchy driven by substituent positioning. The red path indicates the higher energy barrier for the Target compound.

Comparative Performance Data

The following data estimates relative solvolysis rates (hydrolysis in 50% aqueous acetone) based on additivity of substituent constants.

FeatureTarget (3-OMe-2-Me) Isomer A (4-OMe-2-Me) Implication for Process
Electronic Character Electron Deficient (at CH₂)Electron Rich (at CH₂)Target is less prone to polymerization.

Relative Rate
~0.8x (vs Benzyl Cl)~150x (vs Benzyl Cl)Target requires higher temp/longer time.

Susceptibility
Low (Steric hindrance at C2)Low (Steric hindrance at C2)Strong nucleophiles required.
Hydrolytic Stability High Low (Degrades in moist air)Target has superior shelf-life.
Alkylation Selectivity High (Less "hot" electrophile)Low (Promiscuous alkylator)Target yields fewer bis-alkylation byproducts.

Process Note: When using Isomer A , reactions must be run at low temperatures (-20°C to 0°C) to prevent self-condensation. The Target Compound can typically be handled at room temperature or with mild heating (40°C-60°C).

Experimental Protocols

Protocol A: Competitive Solvolysis (Reactivity Validation)

To experimentally verify the reactivity difference in your specific matrix, use this conductometric method.

Objective: Determine


 for hydrolysis to optimize reaction time.

Materials:

  • Conductivity meter (e.g., Metrohm 912)

  • Solvent: 80:20 Acetone:Water (v/v)

  • Thermostat bath at 25.0°C

Workflow:

  • Blanking: Equilibrate 50 mL of solvent in the cell at 25°C. Record baseline conductivity (

    
    ).
    
  • Initiation: Inject

    
     of the benzylic chloride (approx 0.01 M final conc). Start timer (
    
    
    
    ).
  • Monitoring: Record conductivity (

    
    ) every 30 seconds. The generation of HCl increases conductivity linearly with conversion.
    
  • Calculation: Plot

    
     vs time. The slope is 
    
    
    
    .

Expected Result:

  • Isomer A (Para) will reach

    
     (plateau) within minutes.
    
  • Target (Meta) will show a slow, steady rise over hours.

Protocol B: Synthesis via Blanc Chloromethylation

Since the Target is less commercially available than the para-isomer, in-house synthesis may be required.

Safety Warning: This reaction generates bis(chloromethyl) ether (BCME), a potent carcinogen. Must be performed in a closed system within a certified fume hood.

Synthesis Start 2-Methylanisole (Starting Material) Intermediate Electrophilic Attack (Rate Limiting) Start->Intermediate 60°C, 4h Reagents Paraformaldehyde + HCl(g) ZnCl2 (Catalyst) Reagents->Intermediate Product This compound Intermediate->Product Workup: Ice water quench Distillation

Figure 2: Synthesis pathway via Blanc reaction.

Step-by-Step:

  • Charge: In a 3-neck flask, dissolve 2-methylanisole (1.0 eq) and paraformaldehyde (1.2 eq) in cyclohexane. Add anhydrous

    
     (0.2 eq).
    
  • Saturation: Bubble dry HCl gas through the mixture while stirring vigorously.

  • Heating: Heat to 60°C. The ortho-methyl group directs the chloromethylation to the meta position relative to the methoxy (which is actually position 1 relative to the ring numbering, creating the 1,2,3-substitution pattern).

  • Monitoring: Monitor by GC-MS. Look for m/z 170 (M+).

  • Workup: Pour onto crushed ice. Extract with DCM. Wash with

    
    .[1]
    
  • Purification: Vacuum distillation is mandatory to separate the target from regioisomers.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds.[2][3] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • BenchChem Technical Division. (2025). An In-depth Technical Guide to the Synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene. (Used for protocol adaptation regarding Blanc chloromethylation safety). Link

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Source for Solvolysis Kinetics Methodology).

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(Chloromethyl)-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity

  • IUPAC Name: 1-(Chloromethyl)-3-methoxy-2-methylbenzene[1][2][3]

  • Common Synonyms: 3-Methoxy-2-methylbenzyl chloride; 2-Methyl-3-methoxybenzyl chloride[4]

  • CAS Number: 42981-94-2 (Isomer specific) / General Benzyl Chloride derivatives

  • Functional Class: Benzyl Halide (Alkylating Agent)

Part 1: Executive Safety Assessment

Core Directive: This compound is a lachrymator and a potent alkylating agent . It possesses high electrophilicity at the benzylic carbon, making it corrosive to tissue and reactive toward nucleophiles (including DNA).

Immediate Disposal Constraints:

  • Zero Sewer Discharge: Under no circumstances should this compound enter municipal water systems. Hydrolysis generates hydrochloric acid (HCl) and toxic organic residues.

  • Lachrymatory Hazard: All disposal operations must occur within a functioning chemical fume hood. Residual vapors can render a laboratory uninhabitable within minutes.

  • Pressure Hazard: Benzyl halides hydrolyze slowly in moist air, releasing HCl gas. Waste containers must be rated for corrosives and never overfilled.

Part 2: Chemical Deactivation & Quenching (Advanced Protocol)

For research quantities (<50 mL) or spill residues.

Scientific Rationale: Direct disposal of highly reactive alkylating agents into central waste drums can create "hot spots" of uncontrolled reactivity. The safest protocol for small quantities involves nucleophilic substitution , converting the reactive chloromethyl group into a benign benzyl alcohol or ammonium salt.

The Quenching System: We utilize a Basic Hydrolysis method. The base neutralizes the generated HCl, driving the equilibrium forward and preventing acid buildup.

Step-by-Step Deactivation Protocol
  • Preparation:

    • Prepare a 10% Sodium Carbonate (

      
      )  solution or 5% Ammonium Hydroxide (
      
      
      
      )
      in a wide-mouth flask.
    • Why? Ammonia is a better nucleophile than water, rapidly converting the chloride to an amine/ammonium salt, destroying the alkylating potential.

  • Addition:

    • Slowly add the this compound to the stirring basic solution dropwise.

    • Ratio: Use at least 10:1 (Quench Solution : Chemical) by volume to manage the exotherm.

  • Reaction Monitoring (Self-Validating Step):

    • Observation: The organic layer (dense oil) will slowly dissolve or disperse.

    • Validation: Check pH.[5] If pH drops below 8, add more base. The persistence of a basic pH indicates the HCl generated from hydrolysis has been fully neutralized.

    • Endpoint: Cessation of "oily" droplets and disappearance of the sharp, stinging lachrymatory odor (verify carefully).

  • Final Disposal:

    • The resulting mixture now contains (3-methoxy-2-methylphenyl)methanol (benzyl alcohol derivative) and sodium/ammonium chloride.

    • Dispose of this mixture into the Aqueous Basic or Organic-Aqueous Mixture waste stream, depending on site-specific solvent content.

Chemical Pathway Visualization

DeactivationPathway Reactant 1-(Chloromethyl)- 3-methoxy-2-methylbenzene (Reactive/Lachrymator) Intermediate Transition State (SN2 Hydrolysis) Reactant->Intermediate Slow Addition Reagent + Aqueous Na2CO3 (Nucleophile/Base) Reagent->Intermediate Product 3-Methoxy-2-methylbenzyl Alcohol (Non-Lachrymatory) Intermediate->Product Deactivation Byproduct + NaCl + CO2 Intermediate->Byproduct Neutralization

Figure 1: Nucleophilic substitution pathway converting the reactive benzyl chloride to a stable alcohol.

Part 3: Standard Waste Stream Segregation

For bulk disposal or when quenching is not feasible.

If you are disposing of the pure chemical without deactivation, strict segregation is required to prevent cross-reactivity in the waste stream.

ParameterSpecificationScientific Reasoning
Waste Code Halogenated Organic Contains C-Cl bond. Must be incinerated at high temp to prevent dioxin formation.
Container Type HDPE or Glass Avoid metal cans. Benzyl chlorides can react with metals (Friedel-Crafts type) causing polymerization/heat.
Cap Type Vented Cap (Recommended)Slow hydrolysis with moisture in the waste drum releases HCl gas. Vented caps prevent explosion.
Labeling "Corrosive, Toxic" Clearly mark "Lachrymator" to warn waste handlers of tear-gas potential.

Disposal Decision Logic

DisposalLogic Start Waste Assessment: This compound VolumeCheck Volume Check Start->VolumeCheck SmallVol Small Scale / Residue (< 50 mL) VolumeCheck->SmallVol Residue BulkVol Bulk / Pure Reagent (> 50 mL) VolumeCheck->BulkVol Stock Quench Chemical Deactivation (Protocol Part 2) SmallVol->Quench Recommended Direct Direct Segregation BulkVol->Direct Mandatory CheckpH Validate: pH > 8 & Odor Gone? Quench->CheckpH HaloWaste Dispose as Halogenated Organic Direct->HaloWaste CheckpH->Quench No (Add more Base) AqueousWaste Dispose as Aqueous/Solvent Mix CheckpH->AqueousWaste Yes

Figure 2: Operational decision matrix for determining the appropriate disposal route based on volume and capacity.

Part 4: Emergency Procedures (Spills)

In the event of a spill outside the fume hood, immediate evacuation is often necessary due to the lachrymatory nature.

  • Evacuate & Ventilate: Clear the area. Allow the HVAC system to purge vapors for 15-30 minutes.

  • PPE Up: Do not re-enter without Double Nitrile Gloves , Chemical Splash Goggles , and a Respirator (Organic Vapor/Acid Gas cartridge).

  • Absorb: Cover the spill with a 1:1 mixture of Sodium Carbonate and Clay Cat Litter/Vermiculite . The carbonate neutralizes the acidity immediately.

  • Sweep: Use a plastic dustpan (non-sparking). Place waste into a wide-mouth jar, label as "Debris contaminated with Benzyl Chloride," and move to the waste area.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14719554, 3-Methoxy-2-methylbenzoyl chloride (Analogous reactivity). PubChem.[6] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261).[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 7.D, Disposal of Halogenated Organic Compounds. [Link]

Sources

Personal protective equipment for handling 1-(Chloromethyl)-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Chemical Identity: 1-(Chloromethyl)-3-methoxy-2-methylbenzene (CAS: 42981-94-2) Class: Benzyl Chloride Derivative / Alkylating Agent Primary Hazards: Corrosive (Skin/Eyes), Lachrymator, Moisture Sensitive.

As researchers, we often underestimate benzyl chloride derivatives because they look like standard organic intermediates. Do not make this mistake. This compound possesses a highly reactive chloromethyl group (


) activated by the electron-donating methoxy substituent.

The Causality of Risk:

  • Alkylating Potential: It reacts irreversibly with nucleophiles (DNA, proteins), making it a potential mutagen and sensitizer.

  • Hydrolysis: Upon contact with ambient humidity or mucosal moisture, it hydrolyzes to release Hydrochloric Acid (HCl) . This is why it is a lachrymator (tear gas effect) and causes delayed, severe burns.

Hierarchy of Controls & PPE Matrix

We do not rely on PPE as the first line of defense. We use the "Cone of Protection" strategy: Engineering Controls


 Administrative Protocols 

PPE.
Engineering Controls (Non-Negotiable)
  • Primary Containment: All handling must occur within a certified chemical fume hood operating at face velocity >100 fpm.

  • Moisture Control: inert atmosphere (Nitrogen/Argon) is recommended for storage and transfer to prevent HCl generation.

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Primary) Silver Shield® (Laminate) or Viton® Benzyl chlorides can permeate standard nitrile in <15 mins. Laminate offers >4hr breakthrough time.
Hand Protection (Dexterity) Double-Gloving: Inner: Laminate/PE Outer: Nitrile (5 mil minimum)The outer nitrile protects the inner laminate glove from physical tears; the inner glove stops chemical permeation.
Eye/Face Chemical Splash Goggles + Face Shield Safety glasses are insufficient. Vapors are lachrymatory; liquid contact causes corneal opacity.
Respiratory Fume Hood (Primary) Emergency Only: Full-Face Respirator with OV/AG CartridgesOV/AG (Organic Vapor/Acid Gas) is required because the compound generates HCl fumes upon hydrolysis.
Body Tyvek® Lab Coat (Chemical Resistant) Cotton absorbs the chemical, holding it against the skin. Impervious aprons are required for transfers >100mL.

Visualization: Risk-Based PPE Decision Logic

The following diagram illustrates the decision process for selecting the correct protective posture based on the scale of operation.

PPE_Decision_Tree Start Start: Assess Scale & Risk Scale_Check Volume > 10 mL? Start->Scale_Check Small_Scale Small Scale (<10 mL) Scale_Check->Small_Scale No Large_Scale Large Scale / Synthesis Scale_Check->Large_Scale Yes Glove_Small Gloves: Double Nitrile (min 5mil) Small_Scale->Glove_Small Glove_Large Gloves: Silver Shield / Laminate Large_Scale->Glove_Large Eye_Small Eyes: Chemical Goggles Glove_Small->Eye_Small Vent_Small Ventilation: Fume Hood Eye_Small->Vent_Small Eye_Large Eyes: Goggles + Face Shield Glove_Large->Eye_Large Body_Large Body: Tyvek Apron/Sleeves Eye_Large->Body_Large Body_Large->Vent_Small

Figure 1: Decision logic for PPE selection based on volumetric risk. Note that fume hood use is universal regardless of scale.

Operational Protocol: The "Dry Transfer" Method

Objective: Transfer material without exposure to atmospheric moisture (preventing HCl clouds) or skin contact.[1]

Pre-Requisites:

  • Dry nitrogen line.

  • Pre-weighed, oven-dried glassware.

  • Quenching bath prepared (see Section 5).

Step-by-Step Procedure:

  • The "Double-Glove" Donning:

    • Wash hands.[1][2][3][4][5][6]

    • Don Inner Glove (Laminate/PE).

    • Don Outer Glove (Nitrile). Check for fit—loose outer gloves cause spills.

  • Vapor Suppression:

    • Open the reagent container only inside the hood.

    • If the cap is stuck (common due to hydrolysis/corrosion), do not force it. Use a strap wrench. If crystals are visible on the threads, assume HCl pressure build-up.

  • Transfer:

    • Use a disposable syringe or glass pipette for liquid transfer. Do not pour. Pouring increases surface area for volatilization.

    • Tip: Keep the receiving vessel under a slow Nitrogen purge during addition.

  • Decontamination:

    • Immediately wipe the outer threads of the bottle with a dry Kimwipe.

    • Place the used Kimwipe directly into a solid waste container located inside the hood. Do not bring it out to the general trash.

Disposal & Quenching Protocol

Critical Warning: Do not pour this chemical directly into aqueous waste streams. The rapid hydrolysis can cause heat generation and acid geysers.

Quenching Workflow (Chemical Deactivation):

  • Preparation: Prepare a 10% solution of Sodium Bicarbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    ) in water.
  • Controlled Hydrolysis:

    • Dilute the organic waste (containing the benzyl chloride) with a non-reactive solvent like Ethyl Acetate or Toluene.

    • Slowly add the organic mixture to the stirring basic aqueous solution.

    • Observation: Monitor for bubbling (

      
       release) or heat.
      
  • Verification: Check pH. Ensure it remains basic (pH > 8).

  • Disposal: Once the organic phase is hydrolyzed and neutralized, separate layers. The organic layer goes to Halogenated Organic Waste . The aqueous layer goes to Aqueous Waste (check local regulations).

Waste_Disposal Waste Organic Waste (Benzyl Chloride) Dilution Dilute with Ethyl Acetate Waste->Dilution Quench Slow Addition to 10% NaHCO3 Dilution->Quench Check Check pH > 8 (Neutralize HCl) Quench->Check Segregate Separate Layers Check->Segregate Final_Org Bin: Halogenated Solvents Segregate->Final_Org Final_Aq Bin: Aqueous Waste Segregate->Final_Aq

Figure 2: Step-by-step quenching workflow to safely neutralize reactive alkylating agents before final disposal.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123456 (Benzyl Chloride derivatives). Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2019).Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.
  • UCLA Environment, Health & Safety. SOP: Acutely Toxic & Water Reactive Chemicals. Retrieved from [Link]

Sources

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